N-(2-aminoethyl)-2,5-difluorobenzamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-(2-aminoethyl)-2,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c10-6-1-2-8(11)7(5-6)9(14)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTIMJDAZSBOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCCN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS registry number search for N-(2-aminoethyl)-2,5-difluorobenzamide
Technical Whitepaper: Physicochemical Profiling and Bioconjugation Strategies for N-(2-aminoethyl)-2,5-difluorobenzamide
Executive Summary
In contemporary drug discovery, the strategic selection of bifunctional building blocks is paramount for the rapid assembly of complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors. This technical guide provides an in-depth analysis of N-(2-aminoethyl)-2,5-difluorobenzamide (CAS Registry Number: 1017047-43-6)[1]. By deconstructing the structural rationale behind this specific molecule, we outline self-validating experimental protocols for its integration into larger molecular architectures and elucidate its role in advanced targeted protein degradation workflows.
Structural Rationale & The "Fluorine Effect"
The architecture of N-(2-aminoethyl)-2,5-difluorobenzamide is characterized by two synergistic domains: a 2,5-difluorophenyl ring and an ethylenediamine-derived linker[2].
-
Metabolic Stability and Lipophilicity (The Fluorine Effect): The substitution of hydrogen with fluorine at the 2 and 5 positions of the aromatic ring profoundly impacts the molecule's physicochemical profile. Fluorine, being the most electronegative element, withdraws electron density from the aromatic system, thereby lowering the pKa of adjacent protons and significantly increasing the oxidative stability of the ring against Cytochrome P450 (CYP450) mediated metabolism[3]. Furthermore, this fluorination enhances the lipophilicity of the pharmacophore without introducing substantial steric bulk, optimizing protein-ligand interactions within hydrophobic binding pockets[3].
-
Versatile Conjugation Handle: The N-(2-aminoethyl) amide moiety serves as a highly efficient, rigidified linker. The terminal primary amine is highly nucleophilic, making it an ideal anchor for subsequent bioconjugation via amide coupling, reductive amination, or nucleophilic substitution (SN2) reactions. This is particularly critical in PROTAC design, where linker length and composition dictate the formation of the requisite ternary complex[4].
Physicochemical & ADME Data Summary
To facilitate rational drug design and computational modeling, the fundamental quantitative properties of N-(2-aminoethyl)-2,5-difluorobenzamide are summarized below.
| Property | Value | Rationale / Implication |
| CAS Registry Number | 1017047-43-6 | Unique identifier for procurement and database indexing[1]. |
| Molecular Formula | C9H10F2N2O | Defines the atomic composition[2]. |
| Molecular Weight | 200.19 g/mol | Low molecular weight ensures the final conjugated PROTAC remains within acceptable limits for cellular permeability[2]. |
| SMILES | O=C(NCCN)C1=CC(F)=CC=C1F | Structural string for computational modeling and docking[2]. |
| H-Bond Donors | 2 | Facilitates target engagement and aqueous solubility (Amide NH, Primary Amine NH2). |
| H-Bond Acceptors | 3 | Modulates dipole moment and protein-ligand hydrogen bonding (Carbonyl O, 2x Fluorine). |
Experimental Methodology: Synthesis & Validation
To ensure scientific integrity, the following protocol details the synthesis of N-(2-aminoethyl)-2,5-difluorobenzamide from commercially available precursors. This represents a self-validating system where intermediate purity dictates the final yield.
Protocol A: Synthesis of N-(2-aminoethyl)-2,5-difluorobenzamide Causality Note: Direct coupling of ethylenediamine with 2,5-difluorobenzoic acid often leads to bis-acylation. Therefore, a mono-Boc protected ethylenediamine is utilized to ensure strict 1:1 stoichiometry.
-
Activation: Dissolve 2,5-difluorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes. Rationale: HATU is chosen over EDC/HOBt for its superior efficiency in forming sterically hindered amides while minimizing side reactions.
-
Coupling: Add N-Boc-ethylenediamine (1.1 eq) dropwise to the activated mixture. Stir for 4 hours at room temperature.
-
Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate (3x), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Deprotection: Dissolve the crude Boc-protected intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir for 1 hour at room temperature. Rationale: TFA efficiently removes the acid-labile Boc group, leaving the primary amine as a stable TFA salt.
-
Purification: Concentrate the mixture, neutralize with 1M NaOH, and extract with DCM. Purify via reverse-phase HPLC to yield the pure N-(2-aminoethyl)-2,5-difluorobenzamide[2].
Fig 1. Synthesis workflow of N-(2-aminoethyl)-2,5-difluorobenzamide.
Advanced Application: PROTAC Linker Engineering
In the context of Targeted Protein Degradation (TPD), the N-(2-aminoethyl)-2,5-difluorobenzamide building block acts as a critical vector. The primary amine can be reacted with a carboxylic acid derivative of an E3 ligase ligand (e.g., a thalidomide or VHL ligand derivative)[4]. The 2,5-difluorophenyl group can either serve as part of the linker's rigidifying core or as the target-binding warhead itself.
The success of a PROTAC relies on the formation of a stable ternary complex between the Protein of Interest (POI), the PROTAC, and the E3 Ubiquitin Ligase[4]. The incorporation of the fluorinated aromatic ring restricts the conformational flexibility of the linker, which can entropically favor ternary complex formation and enhance cellular permeability by masking hydrogen bond donors.
Fig 2. Mechanism of action for targeted protein degradation using the synthesized PROTAC.
References
-
Benchchem. "N-(2-aminoethyl)-2,5-difluorobenzamide | CAS 1017047-43-6". Benchchem.com.1
-
BLD Pharm. "1017047-43-6 | N-(2-Aminoethyl)-2,5-difluorobenzamide". Bldpharm.com. 2
-
Purser, S., et al. "Fluorine in medicinal chemistry". Chemical Society Reviews (RSC Publishing), 2008.3
-
Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review". NIH.gov / Chem Soc Rev. 4
Sources
Molecular Weight and Exact Mass of N-(2-aminoethyl)-2,5-difluorobenzamide: A Technical Guide for Mass Spectrometry and Drug Development
Target Audience: Researchers, Analytical Scientists, and DMPK (Drug Metabolism and Pharmacokinetics) Professionals.
As a Senior Application Scientist, I frequently encounter analytical bottlenecks where the misinterpretation of a compound's mass leads to downstream failures in pharmacokinetic tracking or structural elucidation. For fluorinated pharmacophores like N-(2-aminoethyl)-2,5-difluorobenzamide (CAS: 1017047-43-6)[1], establishing absolute certainty regarding its molecular weight and exact mass is the foundational step before any liquid chromatography-high resolution mass spectrometry (LC-HRMS) assay can be developed.
This whitepaper provides an in-depth mechanistic breakdown of the mass properties of N-(2-aminoethyl)-2,5-difluorobenzamide, detailing the causality behind targeted analytical workflows, and providing self-validating experimental protocols for its detection.
Chemical Identity & Stoichiometric Fundamentals
N-(2-aminoethyl)-2,5-difluorobenzamide is a synthetic organic compound characterized by a difluorinated benzene ring coupled via an amide linkage to an ethylenediamine-derived tail. This structural motif is highly relevant in medicinal chemistry, often serving as a precursor or core scaffold for psychiatric and oncological therapeutics due to the metabolic stability imparted by the fluorine atoms.
Based on its structure, the chemical formula is C₉H₁₀F₂N₂O . To design precise analytical assays, we must first mathematically deconstruct this formula into its two distinct mass values: the Exact Mass and the Average Molecular Weight .
Quantitative Mass Data Deconstruction
The tables below summarize the atomic contributions to both the exact mass (used for HRMS) and the molecular weight (used for bulk formulation). The theoretical computed exact mass for the formula C₉H₁₀F₂N₂O is identical across its structural isomers, firmly establishing the target mass at 200.0761 Da[2].
Table 1: Monoisotopic Exact Mass Calculation (HRMS Target) Calculated using the most abundant naturally occurring isotope for each element.
| Element | Primary Isotope | Monoisotopic Mass (Da) | Quantity | Total Exact Mass (Da) |
| Carbon | ¹²C | 12.000000 | 9 | 108.000000 |
| Hydrogen | ¹H | 1.007825 | 10 | 10.078250 |
| Fluorine | ¹⁹F | 18.998403 | 2 | 37.996806 |
| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |
| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |
| Total | 200.076119 Da |
Table 2: Average Molecular Weight Calculation (Stoichiometric Target) Calculated using the standard atomic weights (average of all isotopes based on natural abundance).
| Element | Standard Atomic Weight ( g/mol ) | Quantity | Total Mass ( g/mol ) |
| Carbon | 12.011 | 9 | 108.099 |
| Hydrogen | 1.008 | 10 | 10.080 |
| Fluorine | 18.998 | 2 | 37.996 |
| Nitrogen | 14.007 | 2 | 28.014 |
| Oxygen | 15.999 | 1 | 15.999 |
| Total |
The Critical Distinction: Molecular Weight vs. Exact Mass
In drug development, conflating molecular weight (200.19 g/mol ) with exact mass (200.0761 Da) is a critical error.
-
Molecular Weight (MW) is a macroscopic property. When you weigh out N-(2-aminoethyl)-2,5-difluorobenzamide powder to create a 10 mM in vitro dosing solution, you use 200.19 g/mol . This accounts for the natural distribution of isotopes (e.g., the ~1.1% natural abundance of ¹³C).
-
Exact Mass is a microscopic property. When analyzing plasma samples via High-Resolution Mass Spectrometry (e.g., Orbitrap or Q-TOF), the detector measures individual ions. The instrument will detect the pure monoisotopic peak at exactly 200.0761 Da. If you program an inclusion list using the average MW (200.19 Da), the mass spectrometer will miss the target entirely, as the mass error would exceed 500 parts-per-million (ppm)—far beyond the acceptable ≤5 ppm threshold for HRMS.
Analytical Methodology: LC-HRMS Validation Protocol
To empirically validate the exact mass of N-(2-aminoethyl)-2,5-difluorobenzamide, we utilize Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The following self-validating protocol is designed to ensure high ionization efficiency while ruling out false positives.
Experimental Workflow
Figure 1: LC-HRMS analytical workflow for the detection of N-(2-aminoethyl)-2,5-difluorobenzamide.
Step-by-Step Protocol & Causality
Phase 1: Sample Preparation
-
Dilution: Prepare a 1 µg/mL solution of the analyte in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).
-
Causality: The molecule contains a highly polar primary amine and a lipophilic difluorophenyl ring. This specific solvent ratio ensures complete solvation, while the 0.1% FA pre-protonates the basic amine in solution, drastically increasing sensitivity for downstream positive-mode ionization.
Phase 2: Chromatographic Separation (UHPLC)
-
Column: Inject 1 µL onto a sub-2 µm C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phases: Use Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA) running a gradient from 5% B to 95% B over 5 minutes.
-
Causality: The acidic modifier is mandatory. Without FA, the primary amine will interact with residual silanol groups on the silica column matrix, causing severe peak tailing. The acid suppresses these secondary interactions, ensuring a sharp, Gaussian chromatographic peak.
Phase 3: Electrospray Ionization (ESI+) and HRMS
-
Ionization: Operate the source in Positive Electrospray Ionization (ESI+) mode.
-
Detection: Scan the mass range of m/z 50 to 500 using a resolution setting of ≥70,000 (at m/z 200).
-
Causality: In ESI+, the molecule accepts a proton (H⁺, exact mass 1.007276 Da). Therefore, the target precursor ion [M+H]⁺ will be detected at m/z 201.0834 (200.076119 + 1.007276).
Phase 4: System Suitability & Self-Validation
-
Protocol: Always run a "Double Blank" (diluent only) immediately prior to the sample injection.
-
Causality: This self-validating step proves that the m/z 201.0834 signal observed in the sample is strictly derived from the analyte and not from isobaric background contamination or column carryover.
Structural Elucidation via MS/MS Fragmentation
Confirming the exact mass of the precursor ion is only half the battle. To definitively prove the chemical identity of N-(2-aminoethyl)-2,5-difluorobenzamide, we must subject the [M+H]⁺ ion to Collision-Induced Dissociation (CID) and analyze the resulting MS/MS fragmentation pathway.
Mechanistic Fragmentation Pathway
Figure 2: Collision-induced dissociation (CID) fragmentation pathway of the[M+H]+ precursor ion.
Interpretation of Product Ions:
-
m/z 184.0569 (Neutral Loss of Ammonia): The terminal primary amine (-NH₂) is highly labile under CID conditions. It readily abstracts a proton and leaves as neutral NH₃ gas (-17.0265 Da), leaving behind a stabilized carbocation.
-
m/z 141.0152 (Acylium Ion Formation): The amide bond (C-N) is a classic, predictable cleavage site. Breaking this bond yields the 2,5-difluorobenzoyl cation (C₇H₃F₂O⁺). The high abundance of this fragment validates the presence of the difluorinated aromatic ring.
-
m/z 61.0766 (Protonated Ethylenediamine): Alternatively, if the charge is retained on the aliphatic amine tail during amide cleavage, the protonated ethylenediamine fragment (C₂H₉N₂⁺) is observed.
Conclusion
For N-(2-aminoethyl)-2,5-difluorobenzamide, the distinction between its average molecular weight (200.19 g/mol ) and its monoisotopic exact mass (200.0761 Da) dictates the success of its analytical characterization. By leveraging the basicity of its primary amine for ESI+ ionization and targeting the precise [M+H]⁺ m/z of 201.0834, analytical scientists can build robust, high-throughput HRMS assays. Furthermore, tracking its highly specific acylium and ammonia-loss MS/MS fragments ensures absolute structural confidence during complex biological matrix analysis.
References
-
Title : 4-(3,6-Difluoropyridin-2-yl)morpholine | C9H10F2N2O | CID 165957340 (Computed Properties for Isomeric Exact Mass Verification) Source : PubChem, National Institutes of Health URL :[Link]
Sources
1H and 13C NMR spectroscopic data for N-(2-aminoethyl)-2,5-difluorobenzamide
An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopic Data of N-(2-aminoethyl)-2,5-difluorobenzamide
Introduction
N-(2-aminoethyl)-2,5-difluorobenzamide is a molecule of interest within contemporary drug discovery and development, belonging to the broad class of benzamides which are integral to a multitude of pharmaceutical agents.[1] The precise and unambiguous structural elucidation of such compounds is a cornerstone of chemical research, ensuring the identity, purity, and stability of a synthesized entity. Among the arsenal of analytical techniques available to the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed atomic-level structural information in solution.[1]
This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the predicted 1H and 13C NMR spectra of N-(2-aminoethyl)-2,5-difluorobenzamide. While a publicly available experimental spectrum for this specific molecule is not presently available, this guide will leverage established principles of NMR spectroscopy and extensive data from analogous fluorinated and benzamide-containing compounds to construct a detailed and reliable spectral prediction. This approach not only offers a robust framework for the future identification and characterization of this molecule but also serves as an educational tool for researchers in the field. We will delve into the rationale behind chemical shift assignments, coupling patterns, and the profound influence of the electronegative fluorine substituents on the spectra. Furthermore, this guide will present a field-proven, step-by-step protocol for acquiring high-quality NMR data for this class of compounds.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of N-(2-aminoethyl)-2,5-difluorobenzamide with the IUPAC-recommended numbering for the aromatic ring and a logical lettering system for the ethylamino sidechain.
Caption: Molecular structure and numbering scheme for N-(2-aminoethyl)-2,5-difluorobenzamide.
Predicted 1H NMR Spectroscopic Data
The 1H NMR spectrum provides a detailed map of the proton environments within a molecule. The predicted data are based on analysis of substituent effects in fluorinated aromatic systems and known chemical shifts for ethylamine and amide moieties. The spectrum is expected to be recorded in a common deuterated solvent such as DMSO-d6, which is an excellent solvent for amides and helps in observing exchangeable protons.[2]
Table 1: Predicted 1H NMR Data for N-(2-aminoethyl)-2,5-difluorobenzamide (in DMSO-d6)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NHa (Amide) | 8.5 - 9.0 | Triplet (t) | ~5-6 | 1H |
| H6 | 7.6 - 7.8 | Doublet of doublets (dd) | 3JH6-F5 ≈ 8-9, 4JH6-H4 ≈ 3-4 | 1H |
| H3 | 7.4 - 7.6 | Multiplet (m) | - | 1H |
| H4 | 7.3 - 7.5 | Multiplet (m) | - | 1H |
| CαH2 | 3.4 - 3.6 | Quartet (q) or Multiplet (m) | 3JHα-Hβ ≈ 6-7, 3JHα-NHa ≈ 5-6 | 2H |
| CβH2 | 2.8 - 3.0 | Triplet (t) | 3JHβ-Hα ≈ 6-7 | 2H |
| NH2b (Amine) | 1.5 - 2.5 | Broad singlet (br s) | - | 2H |
Interpretation and Rationale
-
Aromatic Protons (H3, H4, H6): The aromatic region will be complex due to the presence of two electron-withdrawing fluorine atoms. These substituents generally deshield the aromatic protons, shifting them downfield.
-
H6: This proton is ortho to the amide group and meta to the fluorine at C5. It will likely be the most downfield of the aromatic signals due to the deshielding effect of the carbonyl group. It is expected to appear as a doublet of doublets, coupling to the fluorine at C5 (~8-9 Hz) and a weaker long-range coupling to H4 (~3-4 Hz).
-
H3 and H4: These protons are ortho and meta to two fluorine atoms, leading to complex splitting patterns (multiplets). Their exact chemical shifts are difficult to predict precisely without computational analysis but will reside in the 7.3-7.6 ppm range.[3]
-
-
Amide Proton (NHa): Amide protons in DMSO-d6 typically appear as sharp signals at a downfield position (often >8 ppm) due to hydrogen bonding with the solvent.[2] The signal is expected to be a triplet due to coupling with the adjacent CαH2 protons. This signal can be confirmed by a D2O exchange experiment, where it would disappear.[4]
-
Aliphatic Protons (CαH2 and CβH2):
-
CαH2: These protons are adjacent to the amide nitrogen and are therefore deshielded, appearing around 3.4-3.6 ppm. The multiplicity will likely be a quartet or multiplet due to coupling with both the CβH2 protons and the NHa proton.
-
CβH2: These protons are adjacent to the primary amine and will be found further upfield, around 2.8-3.0 ppm, likely as a triplet due to coupling with the CαH2 protons.
-
-
Amine Protons (NH2b): Primary amine protons often appear as a broad singlet due to rapid exchange with residual water and quadrupolar broadening from the nitrogen atom. Their chemical shift can be highly variable depending on concentration and temperature.
Predicted 13C NMR Spectroscopic Data
The 13C NMR spectrum provides information on the unique carbon environments in the molecule. A proton-decoupled spectrum is standard, where each unique carbon signal appears as a singlet. However, the key feature in this molecule will be the large coupling constants between the fluorine atoms and the carbon atoms of the aromatic ring (nJCF).[5][6]
Table 2: Predicted 13C NMR Data for N-(2-aminoethyl)-2,5-difluorobenzamide (in DMSO-d6)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C7 (C=O) | 164 - 166 | Doublet (d) | 3JC7-F6 ≈ 2-4 |
| C2 | 157 - 160 | Doublet (d) | 1JC2-F2 ≈ 240-250 |
| C5 | 155 - 158 | Doublet (d) | 1JC5-F5 ≈ 240-250 |
| C1 | 125 - 128 | Doublet of doublets (dd) | 2JC1-F2 ≈ 15-25, 4JC1-F6 ≈ 2-4 |
| C6 | 118 - 122 | Doublet (d) | 2JC6-F5 ≈ 20-30 |
| C3 | 116 - 120 | Doublet (d) | 2JC3-F2 ≈ 20-30 |
| C4 | 114 - 118 | Doublet of doublets (dd) | 2JC4-F5 ≈ 20-30, 3JC4-F2 ≈ 8-12 |
| Cα | 40 - 43 | Singlet | - |
| Cβ | 38 - 41 | Singlet | - |
Interpretation and Rationale
-
Carbonyl Carbon (C7): The amide carbonyl carbon is typically found in the 165-180 ppm range.[1] A small coupling to the ortho fluorine (F at C6) might be observable.
-
Fluorine-Bearing Carbons (C2, C5): The most distinct feature of the 13C spectrum will be the signals for the carbons directly attached to fluorine. These carbons are significantly deshielded and will appear as doublets with very large one-bond C-F coupling constants (1JCF) of approximately 240-250 Hz.[5][6]
-
Other Aromatic Carbons (C1, C3, C4, C6): The remaining aromatic carbons will also exhibit splitting due to two-, three-, and four-bond couplings to the fluorine atoms (nJCF).
-
C1: This ipso-carbon (to the amide group) will show coupling to both F at C2 and F at C6.
-
C3, C4, C6: These carbons will appear as doublets or doublet of doublets depending on their proximity to the two fluorine atoms. The two-bond couplings (2JCF) are typically in the range of 15-30 Hz, while three-bond couplings (3JCF) are smaller (5-15 Hz).[7] The interpretation of these complex splitting patterns is crucial for the definitive assignment of the aromatic signals.
-
-
Aliphatic Carbons (Cα, Cβ): These carbons will appear as singlets in the typical aliphatic region (38-43 ppm). Cα, being closer to the amide group, might be slightly more deshielded than Cβ.
Experimental Protocol for High-Quality NMR Data Acquisition
Obtaining high-resolution, artifact-free NMR spectra is paramount for accurate structural elucidation. The following protocol outlines a self-validating system for the analysis of N-(2-aminoethyl)-2,5-difluorobenzamide, ensuring both scientific integrity and trustworthiness of the results.
Step-by-Step Methodology
-
Sample Preparation:
-
Mass: Weigh approximately 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR.[8][9] The exact amount depends on the spectrometer's sensitivity.
-
Solvent: Choose a high-purity deuterated solvent. DMSO-d6 is recommended for its excellent solubilizing power for amides and for resolving NH proton signals. Use approximately 0.6-0.7 mL of solvent.[9][10]
-
Dissolution: Dissolve the sample in a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution and allows for visual inspection of any particulate matter.[8][9]
-
Filtration: If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. Particulates can severely degrade the magnetic field homogeneity and thus the spectral resolution.[11]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used. However, the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm for 1H, δ ≈ 39.5 ppm for 13C) is often sufficient and avoids potential reactions with the sample.[8][12]
-
-
Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tuning and Matching: Ensure the probe is correctly tuned to the 1H or 13C frequency and matched to the impedance of the spectrometer.
-
Locking: Lock the field frequency using the deuterium signal from the solvent.
-
Shimming: Carefully shim the magnetic field to maximize its homogeneity. This is a critical step to achieve sharp lines and high resolution. Automated shimming routines are generally effective, but manual adjustment may be necessary for optimal results.
-
Acquisition Parameters (1H):
-
Pulse Angle: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width that encompasses all expected signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
Acquisition Parameters (13C):
-
Pulse Program: Use a standard proton-decoupled pulse sequence.
-
Spectral Width: Set a wide spectral width to cover all carbon types (e.g., 0-200 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of 13C.
-
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for 1H, ~1-2 Hz for 13C) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak (DMSO-d6: δ 2.50 ppm) or TMS (δ 0.00 ppm).
-
Integration: Integrate the signals in the 1H spectrum to determine the relative number of protons for each signal.
-
Caption: Experimental workflow for NMR data acquisition.
Conclusion
This technical guide has provided a detailed, predictive analysis of the 1H and 13C NMR spectra of N-(2-aminoethyl)-2,5-difluorobenzamide. By synthesizing information from analogous compounds and fundamental NMR principles, we have established a robust set of expected spectral data, including chemical shifts, multiplicities, and key C-F coupling constants. The characteristic downfield shifts in the aromatic region, coupled with the large, distinctive 1JCF splittings in the 13C spectrum, serve as a unique spectroscopic fingerprint for this molecule. The provided experimental protocol offers a validated workflow for researchers to acquire high-quality data, ensuring the reliable characterization of this and similar compounds. This guide serves as an authoritative resource for scientists engaged in the synthesis and analysis of novel benzamide derivatives, facilitating their research and development endeavors.
References
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NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
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8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]
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Doddrell, D. M., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-409. Retrieved from [Link]
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Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. (n.d.). Retrieved from [Link]
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N-(2-aminoethyl)-2,5-difluorobenzamide: A Comprehensive Guide to Safe Handling, Properties, and Synthesis
An In-depth Technical Guide for Researchers
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, physicochemical properties, and a representative synthetic protocol for N-(2-aminoethyl)-2,5-difluorobenzamide (CAS No. 1017047-43-6). As a fluorinated benzamide, this compound belongs to a class of molecules with significant interest in medicinal chemistry and materials science.[1] This guide emphasizes a proactive approach to safety, grounded in authoritative data and established laboratory practices.
Compound Profile and Physicochemical Properties
N-(2-aminoethyl)-2,5-difluorobenzamide is a derivative of benzamide featuring a 2,5-difluoro substitution on the benzene ring and an aminoethyl group on the amide nitrogen.[2] This structure suggests potential for various chemical interactions, making it a valuable intermediate in synthetic chemistry.[3]
Chemical Structure:
Sources
The Multifaceted Mechanisms of Action of 2,5-Difluorobenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Derivatives of 2,5-difluorobenzamide represent a versatile chemical scaffold with significant therapeutic potential, demonstrating a breadth of biological activities. This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action of these compounds, with a primary focus on their roles as antimicrobial agents targeting bacterial cell division, as anticancer therapeutics inducing apoptosis, and as modulators of multidrug resistance through the inhibition of P-glycoprotein. Furthermore, this guide will touch upon their emerging potential as anticoagulants through thrombin inhibition. By synthesizing technical data with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the molecular interactions and cellular consequences of 2,5-difluorobenzamide derivatives, thereby facilitating their advancement in preclinical and clinical development.
Introduction: The Versatility of the 2,5-Difluorobenzamide Scaffold
The 2,5-difluorobenzamide core is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a variety of derivatives. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, making this scaffold an attractive starting point for the design of novel therapeutic agents. This guide will dissect the distinct yet in some cases overlapping mechanisms through which these derivatives exert their biological effects, providing a granular view of their interactions with key cellular targets.
Antimicrobial Activity: Targeting the Bacterial Cytoskeleton
A significant body of research has highlighted the potent antibacterial activity of 2,5-difluorobenzamide and more broadly, 2,6-difluorobenzamide derivatives, particularly against Gram-positive pathogens.[1][2] The primary mechanism underpinning this activity is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), a crucial component of the bacterial cell division machinery.[3][4]
The FtsZ Protein: A Prime Target for Novel Antibiotics
FtsZ, a homolog of eukaryotic tubulin, polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins.[5] This process is essential for bacterial cytokinesis, and its disruption leads to filamentation and eventual cell death.[6] The absence of a direct FtsZ homolog in eukaryotes makes it an attractive and selective target for antimicrobial drug development.[7]
Mechanism of FtsZ Inhibition
2,6-Difluorobenzamide derivatives act as allosteric inhibitors of FtsZ.[3] They bind to a site distinct from the GTP-binding pocket, located in the interdomain cleft of the FtsZ protein.[8][9] This binding event has a profound impact on the dynamic properties of FtsZ polymerization.
-
Stabilization of FtsZ Polymers: These compounds have been shown to increase the rate of FtsZ polymerization and stabilize the resulting polymers.[1][2]
-
Modulation of GTPase Activity: The binding of these derivatives can lead to a dose-dependent increase in the GTPase rate of FtsZ.[1][2]
This aberrant stabilization of FtsZ filaments disrupts the normal, dynamic process of Z-ring formation and constriction, ultimately leading to a blockage of cell division.[10]
Experimental Workflow: Investigating FtsZ Inhibition
The following diagram illustrates a typical workflow for evaluating the FtsZ-targeting activity of 2,5-difluorobenzamide derivatives.
Caption: Experimental workflow for characterizing FtsZ inhibitors.
Detailed Protocol: FtsZ GTPase Activity Assay
This protocol describes a colorimetric assay to measure the GTPase activity of FtsZ.
Materials:
-
Purified FtsZ protein
-
GTP solution (10 mM)
-
MES-KOH buffer (50 mM, pH 6.5) containing 50 mM KCl and 5 mM MgCl2
-
Malachite green-molybdate reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing MES-KOH buffer and the 2,5-difluorobenzamide derivative at various concentrations.
-
Add purified FtsZ protein to the reaction mixture to a final concentration of 5 µM.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the malachite green-molybdate reagent.
-
After a 15-minute color development period, measure the absorbance at 650 nm using a plate reader.
-
The amount of inorganic phosphate released is proportional to the GTPase activity.
Anticancer Activity: Induction of Apoptosis through Oxidative Stress
Several 2,5-difluorobenzamide derivatives have demonstrated promising anticancer activity against various cancer cell lines. The primary mechanism of action involves the induction of apoptosis, or programmed cell death, mediated by an increase in intracellular reactive oxygen species (ROS).
The Role of Reactive Oxygen Species (ROS) in Cancer Therapy
Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS-induced damage.[11] An excessive accumulation of ROS can lead to oxidative damage of cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways.[12]
Signaling Pathway: ROS-Mediated Mitochondrial Dysfunction and Caspase Activation
The anticancer activity of these derivatives typically follows a well-defined signaling cascade:
-
ROS Accumulation: The compounds induce a significant increase in intracellular ROS levels.
-
Mitochondrial Membrane Potential Collapse: The elevated ROS leads to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential.[13]
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, caspase-9 (an initiator caspase) is activated, which in turn activates executioner caspases like caspase-3.[14][15][16]
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[17]
This process is often accompanied by the modulation of pro- and anti-apoptotic proteins, such as the upregulation of Bax and the downregulation of Bcl-2.[18]
Visualization of the Apoptotic Pathway
The following diagram illustrates the signaling pathway initiated by 2,5-difluorobenzamide derivatives leading to apoptosis.
Caption: ROS-mediated apoptotic pathway induced by 2,5-difluorobenzamide derivatives.
Detailed Protocol: Caspase-3 Activity Assay
This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cell line of interest
-
2,5-Difluorobenzamide derivative
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
96-well black, clear-bottom plate
-
Fluorometric plate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the 2,5-difluorobenzamide derivative at various concentrations for a predetermined time (e.g., 24 hours).
-
Lyse the cells using the cell lysis buffer.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The increase in fluorescence is proportional to the caspase-3 activity.[19]
Overcoming Multidrug Resistance: P-glycoprotein Inhibition
Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[20] P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents.[21] Certain benzamide derivatives have been identified as potent inhibitors of P-gp.[22]
Mechanism of P-gp Inhibition
These derivatives can inhibit P-gp function through competitive or non-competitive mechanisms, effectively blocking the efflux of co-administered anticancer drugs.[20][21] This leads to an increased intracellular accumulation of the chemotherapeutic agent, thereby restoring its cytotoxic efficacy in resistant cancer cells.
Experimental Protocol: Rhodamine 123 Accumulation Assay
This assay is a standard method to assess P-gp inhibitory activity.[7][23] Rhodamine 123 is a fluorescent substrate of P-gp.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and its parental cell line (e.g., MCF-7)
-
2,5-Difluorobenzamide derivative
-
Rhodamine 123
-
96-well black, clear-bottom plate
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Seed both the P-gp overexpressing and parental cell lines in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the 2,5-difluorobenzamide derivative for 1 hour.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for an additional 90 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells and measure the intracellular fluorescence (excitation ~485 nm, emission ~530 nm).
-
An increase in Rhodamine 123 accumulation in the P-gp overexpressing cells in the presence of the derivative indicates P-gp inhibition.[24][25]
Emerging Potential: Thrombin Inhibition
Preliminary studies have suggested that some fluorinated benzimidazole derivatives, a related class of compounds, may act as direct thrombin inhibitors.[26] Thrombin is a key serine protease in the coagulation cascade, and its inhibition is a therapeutic strategy for the prevention and treatment of thrombosis.[27]
Mechanism of Thrombin Inhibition
Direct thrombin inhibitors typically bind to the active site of the thrombin molecule, preventing it from cleaving fibrinogen to fibrin, a critical step in clot formation.
Experimental Protocol: Chromogenic Thrombin Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of thrombin.[1][26][28][29]
Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (pH 8.4)
-
96-well microplate
-
Plate reader
Procedure:
-
In a 96-well plate, add Tris-HCl buffer and the 2,5-difluorobenzamide derivative at various concentrations.
-
Add a solution of human α-thrombin to each well.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the change in absorbance at 405 nm over time.
-
A decrease in the rate of color development indicates inhibition of thrombin activity.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations for a representative 2,5-difluorobenzamide derivative across the different mechanisms of action.
| Target/Activity | Assay | Endpoint | Hypothetical Value (µM) |
| Antimicrobial | S. aureus FtsZ | IC50 (GTPase) | 2.5 |
| S. aureus | MIC | 4.0 | |
| Anticancer | HeLa Cells | IC50 (Cytotoxicity) | 5.8 |
| Caspase-3 | EC50 (Activation) | 7.2 | |
| P-gp Inhibition | MCF-7/ADR | IC50 (Rho123 Accum.) | 1.5 |
| Thrombin Inhibition | Human α-Thrombin | IC50 (Enzymatic) | 10.3 |
Conclusion and Future Directions
The 2,5-difluorobenzamide scaffold has proven to be a remarkably fruitful starting point for the development of compounds with diverse and potent biological activities. Their ability to selectively target bacterial FtsZ, induce ROS-mediated apoptosis in cancer cells, and inhibit P-glycoprotein-mediated drug efflux highlights their potential to address critical unmet needs in infectious diseases and oncology. The emerging evidence for thrombin inhibition further expands the therapeutic landscape for this class of molecules.
Future research should focus on optimizing the structure-activity relationships for each of these mechanisms to enhance potency and selectivity. Furthermore, in vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of lead candidates. The continued exploration of 2,5-difluorobenzamide derivatives holds significant promise for the discovery of next-generation therapeutics.
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N-(2-aminoethyl)-2,5-difluorobenzamide crystal structure and X-ray diffraction
Structural Elucidation of N-(2-aminoethyl)-2,5-difluorobenzamide: A Technical Guide to X-Ray Diffraction and Crystal Packing
Executive Summary
N-(2-aminoethyl)-2,5-difluorobenzamide (CAS 1017047-43-6) is a highly versatile fluorinated building block utilized in the development of novel pharmacophores and advanced materials. The spatial orientation of its ethylenediamine tail relative to the difluorophenyl ring dictates its binding affinity in biological targets and its packing efficiency in solid-state materials. This whitepaper provides an in-depth, self-validating methodological guide to determining the crystal structure of N-(2-aminoethyl)-2,5-difluorobenzamide via Single-Crystal X-Ray Diffraction (SCXRD), detailing the causality behind experimental choices and the expected supramolecular synthons.
Crystallographic Fundamentals & Structural Predictions
When analyzing fluorinated benzamides, the solid-state conformation is primarily driven by a competition between steric hindrance and hydrogen-bonding networks.
Conformational Planarity and Dihedral Angles In heavily fluorinated benzamides, the central amide group plane is often oriented at a distinct angle (typically ~23°) from the aromatic rings, a conformation heavily influenced by the formation of 1D amide⋯amide hydrogen bonds along the crystallographic axes[1]. For N-(2-aminoethyl)-2,5-difluorobenzamide, the presence of the terminal primary amine introduces additional hydrogen-bond donors, which compete with the amide N-H.
Supramolecular Synthons and Fluorine Interactions Fluorine substituents are notoriously weak hydrogen-bond acceptors; however, in the absence of stronger acceptors, or when geometrically constrained, C–F⋯H–N and C–F⋯H–C interactions become structure-directing[1]. We expect the crystal lattice of this compound to exhibit R22(12) or similar dimeric synthons, alongside weak offset π−π stacking between the electron-deficient 2,5-difluorophenyl rings[2]. The flexibility of the 2-aminoethyl chain frequently leads to positional disorder, making low-temperature data collection an absolute necessity.
Fig 1. Expected supramolecular interaction network and hydrogen bonding in the crystal lattice.
Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase contains an internal quality check to prevent the propagation of errors into the final structural model.
Phase 1: Crystal Growth via Vapor Diffusion
Causality: The freebase form of N-(2-aminoethyl)-2,5-difluorobenzamide is highly soluble in polar protic solvents. Using a vapor diffusion method (anti-solvent diffusion) ensures a gradual decrease in the dielectric constant of the medium, promoting ordered nucleation rather than amorphous precipitation.
-
Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial.
-
Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., n-hexane or pentane).
-
Seal the outer vial tightly and leave it undisturbed at 293 K for 3–5 days.
-
Validation Check: Inspect under a polarized light microscope. Suitable crystals must extinguish polarized light uniformly upon rotation, confirming they are single crystals and not twinned aggregates.
Phase 2: Crystal Mounting and Cryocooling
Causality: The flexible ethylenediamine moiety[3] is highly susceptible to thermal motion, which smears electron density and artificially inflates anisotropic displacement parameters (ADPs).
-
Select a crystal with dimensions approximating 0.2 × 0.15 × 0.1 mm.
-
Coat the crystal in a perfluoropolyether oil (e.g., Paratone-N) to prevent atmospheric moisture degradation and solvent loss.
-
Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (100 K).
-
Validation Check: The rapid freezing must result in a clear diffraction pattern without ice rings (which would appear at resolutions of 3.90 Å, 3.67 Å, and 2.25 Å).
Phase 3: Data Collection and Reduction
-
Utilize a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å or Cu K α , λ=1.54184 Å) and a photon-counting pixel array detector.
-
Collect data using ω and ϕ scans to ensure a completeness of >99.5% up to θ=25.2∘ (for Mo K α ).
-
Perform data integration and empirical absorption correction (e.g., using SADABS or spherical harmonics).
-
Validation Check: Evaluate the internal agreement factor ( Rint ). An Rint<0.05 validates the chosen Laue group and confirms that symmetry-equivalent reflections are consistent.
Phase 4: Structure Solution and Refinement
-
Solve the structure using intrinsic phasing algorithms (e.g., SHELXT).
-
Refine the structure using full-matrix least-squares on F2 (SHELXL).
-
Model all non-hydrogen atoms anisotropically.
-
Locate the amine and amide hydrogen atoms from the difference Fourier map and refine them freely or with distance restraints (DFIX) to ensure chemically sensible N-H bond lengths ( ∼0.86−0.91 Å).
-
Validation Check: The final goodness-of-fit (GooF) should be near 1.0, and the largest unassigned electron density peak in the residual map should be <0.5
e− /Å 3 , validating that the structural model is complete.
Fig 2. Step-by-step single-crystal X-ray diffraction (SCXRD) workflow.
Quantitative Crystallographic Data
While specific unit cell parameters vary based on the exact polymorph and crystallization solvent, the following table summarizes the expected quantitative crystallographic parameters for a structurally analogous difluorobenzamide derivative, providing a baseline for comparative analysis during refinement.
| Parameter | Expected / Target Value Range | Causality / Significance |
| Crystal System | Monoclinic or Triclinic | Typical for asymmetric, flexible small organic molecules. |
| Space Group | P21/c or P1ˉ | Centrosymmetric packing favored by the achiral nature of the molecule. |
| Temperature | 100(2) K | Minimizes thermal motion of the 2-aminoethyl chain. |
| Z (Molecules/cell) | 4 (Monoclinic) or 2 (Triclinic) | Standard packing density for this molecular weight ( ∼200.18 g/mol ). |
| Density ( ρcalc ) | 1.40−1.55 g/cm 3 | High density driven by the presence of two fluorine atoms. |
| R1 [I > 2 σ (I)] | <0.050 | Indicates a highly accurate structural model. |
| wR2 (All data) | <0.150 | Validates the weighting scheme used in the least-squares refinement. |
| Goodness-of-fit (S) | 0.95−1.05 | Confirms the model perfectly accounts for the observed data variance. |
References
-
Title: N-(2,3-Difluorophenyl)-2-fluorobenzamide Source: MDPI (Molbank) URL: [Link][1]
-
Title: Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides Source: National Institutes of Health (NIH) / IUCr Journals URL: [Link][2]
Sources
Advanced Protocol for the Chemoselective Amide Coupling of N-(2-aminoethyl)-2,5-difluorobenzamide with Carboxylic Acids
Introduction & Mechanistic Rationale
N-(2-aminoethyl)-2,5-difluorobenzamide is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery. Structurally, it possesses two distinct nitrogen centers: a secondary benzamide nitrogen and a primary aliphatic amine (derived from the ethylenediamine linker).
When coupling this molecule with carboxylic acids, understanding the intrinsic chemoselectivity is critical:
-
Chemoselectivity: The primary aliphatic amine is highly basic and nucleophilic (pKa ~9–10). In contrast, the secondary benzamide nitrogen is resonance-stabilized by its adjacent carbonyl and further inductively deactivated by the strongly electron-withdrawing 2,5-difluorophenyl ring. Consequently, amide coupling with activated carboxylic acids proceeds with absolute chemoselectivity at the primary amine. No protecting groups are required for the benzamide nitrogen.
-
Reagent Selection: The success of the coupling depends entirely on the activation strategy of the carboxylic acid partner. The choice of coupling reagent dictates the reaction kinetics, the suppression of epimerization (if the carboxylic acid contains an α-chiral center), and the ease of byproduct removal during scale-up[1].
Reagent Selection Matrix
To ensure optimal yields and purity, the coupling reagent must be matched to the specific properties of the carboxylic acid and the scale of the reaction.
| Coupling Reagent | Reactivity Profile | Epimerization Risk | Byproduct Removal | Best Application |
| HATU / DIPEA | Extremely High | High | Difficult (requires chromatography) | Discovery scale; highly sterically hindered acids. |
| EDC·HCl / HOBt | Moderate | Low-Moderate | Easy (water-soluble urea) | Standard library synthesis; moderate scale. |
| T3P / Pyridine | High | Very Low | Very Easy (water-soluble phosphates) | Scale-up (>10g); [2]. |
Workflow Visualization
Decision matrix for selecting the optimal coupling reagent for amide bond formation.
Step-by-Step Experimental Protocols
Protocol A: High-Throughput / Discovery Scale (HATU-Mediated)
Scale: 0.1 – 1.0 mmol Objective: Maximum conversion for sterically hindered or unreactive carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
N-(2-aminoethyl)-2,5-difluorobenzamide (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF or NMP (0.1 M)
Procedure:
-
Pre-activation: In an oven-dried vial, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) and stir at room temperature for 5–10 minutes.
-
Mechanistic Note: This step forms the highly active O-At ester. Pre-activation is strictly required to prevent the highly nucleophilic primary amine of the benzamide from attacking HATU directly, which would form an unreactive guanidinium byproduct[1].
-
-
Coupling: Add N-(2-aminoethyl)-2,5-difluorobenzamide (1.1 equiv) as a solution in DMF dropwise to the activated acid mixture.
-
Stir at room temperature for 1–2 hours. Monitor conversion via LC-MS.
-
Workup: Dilute the reaction mixture with EtOAc (10 volumes). Wash sequentially with 5% aqueous LiCl (3×) to partition the DMF into the aqueous phase, followed by saturated NaHCO₃ (1×) to remove unreacted acid, and brine (1×).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Protocol B: Scalable / Low-Epimerization Scale-Up (T3P-Mediated)
Scale: >10 grams Objective: Safe, with complete retention of stereochemistry for α-chiral carboxylic acids[1].
Materials:
-
Carboxylic Acid (1.0 equiv)
-
N-(2-aminoethyl)-2,5-difluorobenzamide (1.05 equiv)
-
T3P (Propylphosphonic anhydride, 50% wt solution in EtOAc) (1.5 equiv)
-
Pyridine (3.0 equiv)
-
EtOAc or 2-MeTHF (0.2 M)
Procedure:
-
Initialization: Charge a reaction vessel with the carboxylic acid (1.0 equiv), N-(2-aminoethyl)-2,5-difluorobenzamide (1.05 equiv), and EtOAc (5 volumes).
-
Add Pyridine (3.0 equiv) and cool the mixture to 0–5 °C using an ice bath.
-
Mechanistic Note: Pyridine acts as both a base and a nucleophilic catalyst, accelerating the reaction while [2].
-
-
Coupling: Add the T3P solution (1.5 equiv) dropwise over 30 minutes, maintaining the internal temperature below 10 °C to control the mild exotherm.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours until LC-MS indicates complete consumption of the acid.
-
Workup: Quench the reaction by adding water (5 volumes). Stir vigorously for 15 minutes.
-
Separate the layers. Wash the organic layer with 0.5 M aqueous HCl (to protonate and remove pyridine and trace unreacted amine), followed by saturated NaHCO₃, and brine.
-
Self-Validating Step: The T3P byproducts (water-soluble phosphonic acids) are completely partitioned into the aqueous phase during the water and base washes, leaving the highly pure bis-amide product in the organic layer[1]. Concentrate to yield the product, which often crystallizes directly.
Analytical Characterization & Troubleshooting
-
LC-MS Monitoring: The resulting bis-amide product will typically ionize exceptionally well in positive mode (ESI+) due to the fluorinated aromatic ring and the newly formed amide bond.
-
Troubleshooting Guanidinylation: If using Protocol A and the LC-MS shows a mass corresponding to the addition of the uronium salt (+99 Da for the tetramethyluronium fragment), the primary amine has attacked the coupling reagent directly. Solution: Strictly adhere to the 5–10 minute pre-activation of the carboxylic acid before adding the amine, or switch to the EDC/HOBt system.
-
Troubleshooting Poor Solubility: The resulting bis-amide product may exhibit poor solubility in standard organic solvents (like EtOAc or DCM), causing premature precipitation during the reaction. Solution: Switch the reaction solvent to a more polar aprotic solvent such as NMP, or use a mixed solvent system (e.g., DCM/DMF 4:1) to maintain homogeneity.
References
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.[Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[Link]
Sources
High-Yield Synthesis and Derivatization Protocol for N-(2-Aminoethyl)-2,5-Difluorobenzamide: A Key Pharmacophore in Drug Discovery
Scientific Rationale & Context
The 2,5-difluorobenzamide moiety is a privileged pharmacophore in contemporary medicinal chemistry, frequently utilized in the design of highly selective kinase inhibitors (e.g., Akt inhibitors) and ion channel modulators [1]. The strategic placement of fluorine atoms at the 2- and 5-positions serves multiple critical functions in drug design:
-
Conformational Locking: The ortho-fluorine (C2) can engage in intramolecular hydrogen bonding with the amide N-H, restricting the dihedral angle and pre-organizing the molecule for optimal target binding[2][3].
-
Metabolic Stability: Fluorination blocks cytochrome P450-mediated oxidation at electron-rich aromatic positions.
-
Lipophilicity Tuning: The difluoro substitution enhances membrane permeability without disproportionately increasing the topological polar surface area (TPSA).
This application note details a highly efficient, self-validating three-step protocol for synthesizing N-(2-aminoethyl)-2,5-difluorobenzamide derivatives. By utilizing an N-Boc-ethylenediamine linker, we establish a versatile primary amine handle for downstream library diversification (e.g., sulfonylation, reductive amination, or urea formation).
Reaction Workflow & Mechanistic Pathway
Three-step synthetic workflow for N-(2-aminoethyl)-2,5-difluorobenzamide derivatives.
Materials and Reagents
| Reagent | Role in Synthesis | Equivalents |
| 2,5-Difluorobenzoic acid | Electrophilic Starting Material | 1.0 eq |
| N-Boc-ethylenediamine | Nucleophilic Amine Linker | 1.1 eq |
| HATU | Uronium Coupling Reagent | 1.2 eq |
| DIPEA (Hünig's Base) | Non-nucleophilic Organic Base | 3.0 eq |
| DMF (Anhydrous) | Polar Aprotic Solvent | 0.1 M |
| TFA (Trifluoroacetic acid) | Acidic Cleavage Reagent | 50% v/v |
| DCM (Dichloromethane) | Reaction Solvent | - |
Step-by-Step Experimental Protocol
Step 1: HATU-Mediated Amide Coupling
Mechanistic Insight: is selected over standard carbodiimides (EDC/DCC) due to its superior kinetics and high coupling efficiency[4]. The base (DIPEA) deprotonates the carboxylic acid, which then attacks the electron-deficient carbon of HATU. The expelled HOAt anion reacts with the intermediate to form a highly reactive OAt-active ester[4][5]. The pyridine nitrogen of the HOAt leaving group provides a neighboring group effect, stabilizing the incoming amine via a 7-membered cyclic transition state, ensuring rapid amidation[4].
-
Charge a flame-dried round-bottom flask with 2,5-difluorobenzoic acid (1.0 eq) and anhydrous DMF (to reach 0.1 M concentration) under an inert nitrogen atmosphere.
-
Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete carboxylate formation.
-
Add HATU (1.2 eq) in one portion. The solution will typically turn pale yellow as the OAt-active ester forms. Stir for 15 minutes.
-
Add N-Boc-ethylenediamine (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor completion via LC-MS or TLC (UV active, ninhydrin negative).
-
Self-Validating Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (Crucial step: partitions residual DMF into the aqueous phase) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 2: Boc Deprotection
Mechanistic Insight: The cleavage of the tert-butyloxycarbonyl (Boc) group is an acid-catalyzed elimination. , triggering fragmentation into a stabilized tert-butyl cation and a carbamic acid intermediate[6][7]. The carbamic acid spontaneously decarboxylates, releasing CO₂ gas and the free amine, which is immediately protonated to form the TFA salt[6][8].
-
Dissolve the crude Boc-protected intermediate in anhydrous DCM (0.2 M).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to achieve a 1:1 TFA/DCM mixture (50% v/v)[6]. Note: Do not seal the reaction vessel tightly; to prevent dangerous pressure buildup[8].
-
Remove the ice bath and stir at room temperature for 1 hour.
-
Self-Validating Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene (3x) (Crucial step: azeotropically removes residual TFA that could poison downstream basic reactions). The resulting N-(2-aminoethyl)-2,5-difluorobenzamide is isolated as a stable trifluoroacetate salt and can be used directly without further purification[7].
Step 3: Library Diversification (Example: Sulfonylation)
-
Dissolve the TFA salt of N-(2-aminoethyl)-2,5-difluorobenzamide (1.0 eq) in DCM (0.1 M).
-
Add Triethylamine (Et₃N) (4.0 eq) to neutralize the TFA salt and serve as the acid scavenger for the subsequent reaction.
-
Cool to 0 °C and add the desired sulfonyl chloride (R-SO₂Cl) (1.1 eq) dropwise.
-
Stir at room temperature for 4 hours.
-
Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate. Purify via flash column chromatography or preparative HPLC to yield the final derivative.
Quantitative Data & Reagent Comparison
To validate the choice of coupling reagents for the electron-deficient 2,5-difluorobenzoic acid, comparative yield data is summarized below. HATU consistently outperforms traditional reagents, minimizing the need for complex purifications.
| Coupling Reagent | Base | Solvent | Time (h) | Average Isolated Yield (%) | Purity (LC-MS) |
| HATU | DIPEA | DMF | 2 | 92% | >98% |
| EDC·HCl / HOBt | NMM | DCM | 12 | 78% | 95% |
| DCC | DMAP | DCM | 24 | 65% | 85% (DCU byproduct) |
References
-
Discovery of a Novel Potent and Selective Calcium Release-Activated Calcium Channel Inhibitor: 2,6-Difluoro-N-(2′-methyl-3′-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-4-yl)benzamide. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. URL:[Link]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Wikipedia. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Note: Formulating N-(2-aminoethyl)-2,5-difluorobenzamide for Cell Culture Studies
Executive Summary & Chemical Context
N-(2-aminoethyl)-2,5-difluorobenzamide (CAS 1017047-43-6) is a highly versatile synthetic organic small molecule widely utilized in drug discovery [2]. Characterized by a primary amine tethered to a lipophilic 2,5-difluorobenzamide moiety, it serves as a critical pharmacophore and linker-intermediate. In modern therapeutics, it is frequently employed in the synthesis of Targeted Protein Degradation (TPD) molecules (such as PROTACs), fluorescent probes, and targeted covalent inhibitors.
When transitioning this compound from chemical synthesis to in vitro cell culture studies, researchers face specific formulation challenges. The difluorobenzamide group imparts lipophilicity, making the compound poorly soluble in purely aqueous buffers, while the primary amine introduces pH-dependent ionization. This application note provides a self-validating, causality-driven protocol for formulating this compound to ensure maximum bioavailability, prevent precipitation, and eliminate vehicle-induced cytotoxicity [1].
Physicochemical Properties & Formulation Strategy
To design a robust formulation strategy, we must first analyze the compound's inherent properties. Small molecule drugs with molecular weights below 900 Daltons [2] often require organic co-solvents for initial solubilization before introduction into aqueous cell culture media.
Causality of Solvent Selection: Directly introducing the lyophilized powder into aqueous media (like DMEM or RPMI) will result in localized supersaturation and irreversible aggregation. Dimethyl sulfoxide (DMSO) is the gold standard for the master stock because its amphiphilic nature fully solvates the lipophilic difluorobenzyl ring while remaining completely miscible with water during the final dilution step [1].
Table 1: Physicochemical & Formulation Parameters
| Parameter | Specification | Formulation Implication |
| CAS Number | 1017047-43-6 | Ensure correct isomer acquisition. |
| Molecular Weight | 200.19 g/mol | 2.00 mg yields 1 mL of a 10 mM stock. |
| Molecular Formula | C9H10F2N2O | High fluorine content increases lipophilicity. |
| Primary Solvent | 100% Anhydrous DMSO | Required for master stock to prevent aggregation. |
| Max in vitro Vehicle | ≤ 0.1% DMSO (v/v) | Prevents vehicle-induced apoptosis or differentiation. |
| Storage (Powder) | -20°C, desiccated | Prevents amine oxidation and ambient moisture uptake. |
| Storage (Solution) | -80°C in aliquots | Prevents freeze-thaw degradation and hydrolysis. |
Workflow & Chemical Logic Visualizations
The formulation process must be strictly staged to prevent "solvent shock"—a phenomenon where rapid changes in solvent polarity cause the solute to crash out of solution.
Caption: Workflow for formulating N-(2-aminoethyl)-2,5-difluorobenzamide from powder to cell culture.
Because this compound is frequently used as a reactive intermediate, researchers may also perform in situ conjugation prior to cell dosing. The primary amine acts as a nucleophile, readily reacting with electrophilic targets (e.g., NHS-esters).
Caption: Chemical logic for utilizing the primary amine moiety in target ligand conjugation.
Detailed Experimental Protocols
Protocol A: Preparation of the 10 mM Master Stock
Self-Validation Check: The resulting solution must be completely optically clear. Any turbidity indicates moisture contamination in the DMSO or incomplete dissolution.
-
Equilibration: Remove the lyophilized vial of N-(2-aminoethyl)-2,5-difluorobenzamide from -20°C storage. Allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial introduces condensation, which can hydrolyze the compound or cause precipitation during DMSO addition.
-
Calculation: For a standard 5 mg vial (MW = 200.19 g/mol ):
-
Moles = 0.005 g / 200.19 g/mol = 2.497 × 10⁻⁵ moles.
-
Volume of DMSO needed for 10 mM = 2.497 mL.
-
-
Reconstitution: Add 2.497 mL of sterile, anhydrous, cell-culture grade DMSO directly to the original vial[1].
-
Homogenization: Vortex gently for 60 seconds. Sonicate in a room-temperature water bath for 2–3 minutes if micro-particulates remain.
-
Aliquoting: Dispense the stock into single-use 50 µL aliquots in amber microcentrifuge tubes. Store at -80°C. Causality: Repeated freeze-thaw cycles degrade the primary amine via oxidative deamination.
Protocol B: Preparation of Working Solutions and Cell Dosing
To ensure scientific integrity and reproducibility, the final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v) [3]. Higher concentrations induce osmotic stress, alter membrane fluidity, and trigger caspase-dependent apoptosis, confounding experimental results [3].
-
Intermediate Dilution: Thaw a 50 µL aliquot of the 10 mM stock. Perform serial dilutions in 100% DMSO to create a 1000× working solution for your target concentration.
-
Example: For a final assay concentration of 10 µM, dilute the 10 mM stock 1:1000 in DMSO to create a 10 mM intermediate? No, the stock is already 10 mM. To get 10 µM final, the 1000× stock must be 10 mM.
-
-
Media Spike-in: Add 1 µL of the 1000× DMSO working solution to 999 µL of pre-warmed complete cell culture media.
-
Mixing Technique (Critical): Add the DMSO solution dropwise to the center of the media while continuously vortexing or swirling the tube. Causality: Dropping media onto the DMSO, or failing to agitate, creates a localized zone of high aqueous concentration, causing the lipophilic difluorobenzamide to irreversibly crystallize.
Table 2: Serial Dilution Matrix (Targeting 0.1% Final DMSO)
| Desired Final Conc. (in Media) | 1000× Working Stock (in DMSO) | Volume of Working Stock | Volume of Media | Final DMSO % |
| 10 µM | 10 mM | 1.0 µL | 999 µL | 0.1% |
| 5 µM | 5 mM | 1.0 µL | 999 µL | 0.1% |
| 1 µM | 1 mM | 1.0 µL | 999 µL | 0.1% |
| Vehicle Control | 100% DMSO (No Drug) | 1.0 µL | 999 µL | 0.1% |
Protocol C: Implementing the Vehicle Control (Self-Validating System)
Every experimental plate must include a vehicle control well.
-
Prepare a control solution by adding 1 µL of pure, anhydrous DMSO to 999 µL of complete media.
-
Dose the control cells identically to the treated cells.
-
Validation: If the viability of the vehicle control drops below 95% compared to untreated cells (media only), the DMSO has degraded, or the pipetting technique resulted in a DMSO concentration >0.1%[3]. The assay must be discarded and repeated.
References
- AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
- NIH Seed Fund.Regulatory Knowledge Guide for Small Molecules. U.S. Food and Drug Administration (FDA) Lifecycle Guidelines.
- National Center for Biotechnology Information (PMC). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
Technical Support Center: Yield Optimization for N-(2-aminoethyl)-2,5-difluorobenzamide Synthesis
Welcome to the Technical Support Center for the synthesis of fluorinated benzamide derivatives. Synthesizing N-(2-aminoethyl)-2,5-difluorobenzamide presents specific chemoselectivity challenges primarily due to the bifunctional nature of ethylenediamine and the unique electronic and steric properties of 2,5-difluorobenzoic acid.
This guide provides a self-validating framework to help researchers, scientists, and drug development professionals troubleshoot low yields, mitigate side reactions, and optimize both coupling and deprotection workflows.
Diagnostic Workflow: Protection Strategy vs. Yield
Workflow demonstrating the yield advantage of Mono-Boc protection over unprotected diamines.
Section 1: Troubleshooting Guide & FAQs (Causality & Diagnostics)
Q1: Why am I getting a complex mixture and low yield (<30%) when reacting 2,5-difluorobenzoic acid directly with ethylenediamine? A1: Direct coupling with unprotected ethylenediamine lacks chemoselectivity. Because both amine groups are equally nucleophilic, the reaction suffers from competitive over-acylation, forming the undesired N,N'-bis(2,5-difluorobenzoyl)ethylenediamine byproduct. Even if you use a large molar excess of ethylenediamine (e.g., 10 equivalents) to statistically favor mono-acylation, you will still generate a complex mixture that makes chromatographic purification tedious and severely depresses the yield[1]. The authoritative solution is to utilize a mono-protected diamine, such as N-Boc-ethylenediamine. The tert-butyloxycarbonyl (Boc) group temporarily masks one amine functionality, deactivating it and ensuring absolute 1:1 stoichiometric control during the coupling phase[1][2].
Q2: I switched to N-Boc-ethylenediamine, but my amide coupling yield is still suboptimal. Which coupling reagent should I use for 2,5-difluorobenzoic acid? A2: The 2,5-difluorobenzoic acid substrate is electronically and sterically demanding. The inductive electron-withdrawing effect of the two fluorine atoms makes the carboxylic acid highly acidic but can destabilize certain active ester intermediates, while the ortho-fluorine introduces steric hindrance. Standard carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are excellent because their urea byproducts are water-soluble; however, EDC must be paired with an additive like HOBt (1-Hydroxybenzotriazole)[3]. HOBt reacts with the transient O-acylisourea to form a highly reactive, less hindered active ester, preventing the formation of inactive N-acylurea dead-ends[3][4]. If EDC/HOBt yields remain low due to the ortho-fluorine steric bulk, switching to an acyl fluoride intermediate can successfully overcome both electronic and steric hindrance[5].
Q3: During the Boc-deprotection step, my product degrades or I observe incomplete cleavage. How can I optimize this? A3: Boc deprotection requires highly acidic conditions. While Trifluoroacetic Acid (TFA) in dichloromethane (DCM) is common, it leaves residual TFA salts that are difficult to remove and can interfere with downstream biological assays. A superior, self-validating alternative is using 4M HCl in anhydrous 1,4-dioxane[6][7]. The acidic proton from HCl protonates the carbonyl oxygen of the Boc group, triggering the release of a tert-butyl cation and CO₂ gas. This directly yields the target molecule as a stable, easily isolable hydrochloride salt[6]. If incomplete cleavage occurs, it is usually due to moisture competing with the acid catalyst; ensure your solvents are strictly anhydrous and monitor the reaction until CO₂ evolution ceases[8].
Section 2: Quantitative Data & Reagent Selection
To maximize your yield, select your coupling and deprotection strategy based on the quantitative benchmarks outlined below.
Table 1: Comparative Yields of Synthesis Strategies for Ethylenediamine Acylation
| Amine Strategy | Coupling Reagents | Deprotection Method | Primary Byproducts | Expected Overall Yield | Purification Required |
| Unprotected Ethylenediamine | EDC / HOBt | N/A | Bis-acylated diamine, unreacted diamine | 15 - 30% | Extensive Column Chromatography |
| N-Boc-ethylenediamine | EDC only | 4M HCl in Dioxane | N-acylurea (inactive intermediate) | 40 - 55% | Mild Chromatography + Precipitation |
| N-Boc-ethylenediamine | EDC / HOBt | TFA in DCM | TFA salts, tert-butylated side products | 70 - 80% | Chromatography + Salt Exchange |
| N-Boc-ethylenediamine | EDC / HOBt | 4M HCl in Dioxane | Minimal (Water-soluble urea) | > 85% | Simple Liquid-Liquid Extraction & Precipitation |
Section 3: Validated Step-by-Step Methodology
This protocol utilizes a self-validating system : it incorporates visual and chemical checkpoints (e.g., phase separation, gas evolution, and selective precipitation) to ensure the integrity of the reaction at each step without relying solely on continuous instrumental analysis.
Phase 1: Amide Coupling (Synthesis of Boc-Protected Intermediate)
Objective: Achieve selective mono-acylation of the diamine linker.
-
Activation (Checkpoint 1): In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2,5-difluorobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (or DCM). Cool the mixture to 0°C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise. Stir for 15–30 minutes. Self-Validation: The solution should become homogeneous, indicating the successful formation of the active HOBt ester[3].
-
Coupling: Dilute N-Boc-ethylenediamine (1.05 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in a small volume of the reaction solvent. Add this solution dropwise to the activated acid mixture over 10 minutes to manage the exothermic reaction.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup & Isolation (Checkpoint 2): Quench the reaction by adding a 10-fold volume of deionized water. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo. Self-Validation: Because EDC and its urea byproduct are water-soluble, the resulting crude residue is typically >95% pure Boc-protected intermediate, bypassing the need for column chromatography.
Phase 2: Boc Deprotection & Salt Formation
Objective: Cleave the Boc group to reveal the primary amine as a stable hydrochloride salt.
-
Cleavage Initiation: Suspend the Boc-protected intermediate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane. Cool to 0°C.
-
Acid Addition (Checkpoint 3): Slowly add a solution of 4M HCl in 1,4-dioxane (10 eq of HCl)[9]. Self-Validation: You will observe gentle bubbling (CO₂ evolution). This is a direct kinetic indicator that the carbamic acid intermediate is decarboxylating to yield the free amine[6].
-
Propagation: Stir the mixture at room temperature for 2 to 4 hours. The reaction is complete when gas evolution completely ceases.
-
Precipitation & Collection (Checkpoint 4): As the free amine forms, it is immediately protonated by the excess HCl, forming a hydrochloride salt. Because this salt is insoluble in dioxane, a white precipitate will form[7]. To maximize recovery, add 3 volumes of cold, anhydrous diethyl ether to the flask.
-
Final Isolation: Collect the white precipitate via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum for 24 hours. Self-Validation: The resulting N-(2-aminoethyl)-2,5-difluorobenzamide hydrochloride is highly pure (>98%), as organic impurities remain soluble in the ether/dioxane supernatant.
References
-
Nozaki, S. "A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator." Organic Process Research & Development, ACS Publications. Available at:[Link]
-
RSC Publishing. "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." Chemical Science Blog. Available at: [Link]
-
ResearchGate. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Peptide Research. Available at: [Link]
-
Common Organic Chemistry. "Boc Deprotection - HCl." Reaction Database. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-(2-Aminoethyl)maleimide|Bioconjugation Reagent [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
troubleshooting poor solubility of N-(2-aminoethyl)-2,5-difluorobenzamide in aqueous media
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for N-(2-aminoethyl)-2,5-difluorobenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the poor aqueous solubility of this compound. Our goal is to provide you with both the theoretical understanding and practical, step-by-step protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is N-(2-aminoethyl)-2,5-difluorobenzamide poorly soluble in neutral aqueous media?
A1: The solubility of a compound is dictated by its molecular structure. N-(2-aminoethyl)-2,5-difluorobenzamide has a dual nature. The 2,5-difluorobenzamide portion is lipophilic (hydrophobic) due to the aromatic ring and fluorine atoms, which resist interaction with polar water molecules. Conversely, the N-(2-aminoethyl) side chain contains a primary amine, which is a basic functional group.
In neutral water (pH ~7), the primary amine is only partially protonated. The molecule's overall poor solubility is a result of the hydrophobic character of the difluorobenzamide ring dominating its physicochemical behavior. Difluorobenzamide derivatives are generally known to have limited water solubility.[1][2]
To systematically address solubility, we must consider the compound's key physicochemical properties. While experimental data for this specific molecule is not widely published, we can predict its properties based on its structure.
Table 1: Predicted Physicochemical Properties of N-(2-aminoethyl)-2,5-difluorobenzamide
| Property | Predicted Value | Significance for Solubility |
| pKa | ~9.0 - 10.0 | The pH at which the amino group is 50% protonated. This is the most critical parameter for solubility manipulation. |
| logP | ~1.5 - 2.5 | The octanol-water partition coefficient. A positive value indicates a preference for a lipid (hydrophobic) environment over an aqueous one, predicting low water solubility. |
Note: These are estimated values based on chemical principles and data for structurally similar compounds.[3]
Q2: What is the first and most critical step I should take to improve its solubility?
A2: The most effective initial approach is pH adjustment. [] The primary amine on the ethyl side chain is a "handle" that can be used to dramatically increase aqueous solubility. By lowering the pH of the aqueous medium, you can protonate this amine, forming a positively charged ammonium salt (R-NH3+). This ionized form is significantly more polar and, therefore, more soluble in water.
The Causality: According to the Henderson-Hasselbalch equation, at a pH two units below the pKa of the amine (~pH 7-8), the compound will be >99% in its protonated, more soluble form. For ionizable compounds, pH adjustment is a powerful and simple technique to enhance solubility.[5]
Caption: pH-dependent ionization of the primary amine.
Experimental Protocol: Solubility Enhancement by pH Adjustment
-
Prepare an Acidic Buffer: Prepare a buffer at a pH at least 2 units below the predicted pKa of the amine. For this compound, a buffer in the pH range of 4.0 to 6.0 is a good starting point (e.g., 50 mM sodium acetate buffer).
-
Weigh the Compound: Accurately weigh the desired amount of N-(2-aminoethyl)-2,5-difluorobenzamide powder.
-
Initial Slurry: Add a small amount of the acidic buffer to the powder to create a slurry.
-
Dissolution: Gradually add more acidic buffer while vortexing or stirring. Gentle warming (37°C) or brief sonication can be used to accelerate dissolution.
-
Final Volume: Once the compound is fully dissolved, add the buffer to reach the final desired concentration.
-
Verification: Ensure the final solution is clear and free of particulates. If necessary, the pH of the final solution can be measured and adjusted.
Q3: The required acidic pH is incompatible with my experiment (e.g., cell-based assays). What are my next options?
A3: If pH modification is not a viable option, several formulation strategies can be employed. These generally involve creating a concentrated stock solution in a non-aqueous solvent or using excipients to enhance apparent solubility in the final aqueous medium. The choice depends on the required concentration and the tolerance of your experimental system.
Below is a summary table comparing common lab-scale techniques.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism | Pros | Cons | Best For |
| Co-solvents | Reduces the polarity of the aqueous solvent system, making it more favorable for hydrophobic compounds.[6][7] | Simple, effective for high concentrations, widely used. | Can be toxic to cells at higher concentrations; compound may precipitate upon dilution. | Preparing high-concentration stock solutions for in vitro screening. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[8][9] | Effective at low concentrations (<1%); can prevent precipitation upon dilution. | Can interfere with some assays; potential for cell toxicity depending on type and concentration. | Cell-based assays where final co-solvent concentration must be low. |
| Cyclodextrins | Form inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin's hydrophobic core.[10][11][12] | Low toxicity; high solubilization capacity; can improve stability.[13] | Can be more expensive; may alter compound bioavailability in vivo. | In vitro and in vivo studies requiring low toxicity formulations. |
Q4: How do I properly prepare and use a co-solvent stock solution?
A4: Using a water-miscible organic co-solvent is the most common method for preparing stock solutions of poorly soluble compounds for laboratory use. [14] Dimethyl sulfoxide (DMSO) is the most frequently used co-solvent due to its high solubilizing power and compatibility with high-throughput screening.
The Causality: Co-solvents like DMSO, ethanol, or polyethylene glycols (PEGs) work by reducing the overall polarity and hydrogen-bonding network of water.[] This creates a more favorable environment for the hydrophobic portions of your compound, allowing it to dissolve. A study on antidiabetic drugs showed that co-solvents could increase solubility by more than 500 times.[15]
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
Materials:
-
N-(2-aminoethyl)-2,5-difluorobenzamide (Molecular Weight: ~202.19 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tube or glass vial
-
Vortex mixer and sonicator
Procedure:
-
Calculation: To make 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 0.001 L * 202.19 g/mol = 0.00202 g = 2.02 mg
-
-
Weighing: Accurately weigh 2.02 mg of the compound into the vial.
-
Solvent Addition: Add 1 mL of DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Sonication (if needed): If solid particles remain, place the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.[14]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
Crucial Consideration: When diluting this DMSO stock into your aqueous buffer, ensure the final concentration of DMSO is low enough to be tolerated by your experimental system (typically <0.5% for cell-based assays).
Q5: When should I consider using surfactants, and how do they work?
A5: Surfactants are an excellent choice when you need to minimize the use of organic co-solvents or if you observe precipitation when diluting a co-solvent stock.
The Causality: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. In water, above a specific concentration called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[8] The hydrophobic tails form a core, creating a microenvironment where your poorly soluble compound can partition, while the hydrophilic heads face the water, keeping the entire structure dissolved.[9][16] This process is known as micellar solubilization.
Common non-ionic surfactants used in biological research include Polysorbate 80 (Tween® 80) and Triton™ X-100 due to their relatively low toxicity.
Caption: Micellar solubilization of a hydrophobic drug.
Q6: What are cyclodextrins and how can they help with my compound?
A6: Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular hosts to encapsulate poorly soluble "guest" molecules, like your compound. [11][13] They have a unique structure: a hydrophilic exterior that makes them water-soluble and a hydrophobic interior cavity.
The Causality: The hydrophobic 2,5-difluorobenzamide portion of your molecule can fit into the hydrophobic cavity of the cyclodextrin, forming a water-soluble "inclusion complex."[12] This complex effectively masks the hydrophobic nature of the drug from the bulk water, significantly enhancing its solubility and stability.[10][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Comprehensive Troubleshooting Workflow
This workflow provides a logical progression for addressing the solubility of N-(2-aminoethyl)-2,5-difluorobenzamide.
Caption: A workflow for addressing poor aqueous solubility.
References
-
Jadav, N., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Journal of Medical Science, 12(1), 1-8. [Link]
-
Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288. [Link]
-
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
Al-Badr, A. A., & El-Enany, N. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
-
Ferreira, O., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11843–11853. [Link]
-
Shayan, M., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1). [Link]
-
Kumar, S., & Singh, A. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(5), 1645. [Link]
-
Maheshwari, R., & Indurkhya, A. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(4), 434-439. [Link]
-
Savjani, K. T., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
MDPI. (n.d.). Special Issue : Cyclodextrins in Drug Formulation and Delivery. MDPI. [Link]
-
Zhang, X., et al. (2018). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]
-
Abbott, S. (n.d.). Surfactant Solubilizers. Practical Solubility Science. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
Blog. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog. [Link]
-
Rosen, M. J. (2015). 9 Solubilization in Surfactant Systems. ResearchGate. [Link]
-
Chongqing ChangFeng Chemical Co.,Ltd. (n.d.). 2,6-difluorobenzamide. Chongqing ChangFeng Chemical Co.,Ltd. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]
Sources
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- 2. 2,6-difluorobenzamide [changfengchem.com]
- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 5. agilent.com [agilent.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmaceutics | Special Issue : Cyclodextrins in Drug Formulation and Delivery [mdpi.com]
Technical Support Center: Optimizing HPLC Retention Time and Peak Shape for N-(2-aminoethyl)-2,5-difluorobenzamide
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-(2-aminoethyl)-2,5-difluorobenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Understanding the chemical nature of this analyte is the first step toward developing a robust and reliable analytical method.
N-(2-aminoethyl)-2,5-difluorobenzamide possesses a primary aliphatic amine group, which is basic and readily protonated. This characteristic is the primary driver of its chromatographic behavior on reversed-phase columns and is often the source of common issues like poor peak shape and variable retention. This guide provides a logical, cause-and-effect-based approach to systematically address these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I am seeing significant peak tailing for N-(2-aminoethyl)-2,5-difluorobenzamide. What is the primary cause and how can I resolve this?
Answer: Peak tailing with basic compounds like this is the most common chromatographic problem. It almost always indicates a secondary, undesirable interaction between your positively charged analyte and the stationary phase.
Primary Cause: Secondary Silanol Interactions The core issue stems from the interaction between the protonated primary amine of your analyte (R-NH₃⁺) and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This secondary ionic retention mechanism holds back a fraction of the analyte molecules longer than the primary reversed-phase mechanism, resulting in an asymmetrical, tailing peak. Poor peak shape can compromise the accuracy of integration and reduce the lower limit of quantification.[1]
Troubleshooting & Optimization Workflow
The diagram below outlines a systematic approach to diagnosing and resolving peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Detailed Solutions:
-
Adjust Mobile Phase pH (Most Effective): Lowering the mobile phase pH is the most robust solution. An acidic mobile phase (pH 2-3) protonates the silanol groups (Si-OH), neutralizing their negative charge and thus eliminating the unwanted ionic interaction with your basic analyte.[1]
-
Recommendation: Use 0.1% formic acid in water for your aqueous mobile phase (Phase A). This will yield a pH of approximately 2.8, which is ideal for suppressing silanol activity.[2]
-
-
Choose an Appropriate Column: Modern HPLC columns are designed to minimize these secondary effects.
-
Increase Column Temperature: Elevating the column temperature (e.g., to 35-45°C) can sometimes improve peak shape. This is because higher temperatures reduce mobile phase viscosity and improve the kinetics of mass transfer, which can lead to sharper peaks.
-
Use a Competing Base (Use with Caution): Historically, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to mask the active silanol sites.[1][4] However, with modern columns, this is often unnecessary. TEA can be difficult to flush from the system and suppresses the signal in mass spectrometry (LC-MS) applications.
Q2: My analyte has very little retention on a C18 column and elutes near the void volume. How can I increase its retention time?
Answer: Poor retention indicates that the analyte is too polar under the current conditions and is not sufficiently interacting with the non-polar stationary phase. For a basic compound, retention is highly dependent on its ionization state, which is controlled by the mobile phase pH.
Primary Cause: Analyte Ionization At a low pH (e.g., pH < 3), the primary amine on your molecule is fully protonated (R-NH₃⁺). This positive charge makes the molecule significantly more polar and, therefore, less retained on a non-polar C18 stationary phase.[5]
Solutions to Increase Retention:
-
Decrease the Organic Solvent Percentage: This is the most straightforward approach in reversed-phase chromatography. Reducing the amount of acetonitrile or methanol in the mobile phase will increase the retention of all but the most polar compounds.[6]
-
Increase the Mobile Phase pH: This is a powerful tool for basic analytes. As you increase the mobile phase pH towards the pKa of the primary amine (estimated to be ~9-10), the equilibrium will shift from the protonated (R-NH₃⁺) form to the neutral (R-NH₂) form. The neutral form is less polar and will be retained much more strongly by the C18 stationary phase.[5][6]
-
Use an Aqueous-Compatible Column: For highly polar compounds, using a mobile phase with a very high aqueous content (95-100% water) can increase retention. However, not all C18 columns are stable in 100% aqueous conditions, which can lead to a phenomenon called "phase collapse" and loss of retention.[6]
-
Recommendation: If you need to work with highly aqueous mobile phases, select a column specifically designed for this purpose (often designated with "AQ").[6]
-
Q3: I am observing peak fronting. What are the likely causes and solutions?
Answer: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but should be addressed as it indicates a problem with the analytical conditions.
Primary Causes:
-
Column Overload: Injecting too much mass of the analyte onto the column is a common cause of fronting.[9] The stationary phase becomes saturated, and excess analyte molecules travel through the column unretained, eluting at the front of the peak.[9]
-
Solution: Dilute your sample by a factor of 5 or 10 and reinject. If the fronting disappears, you have confirmed mass overload.[9]
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (less polar) than your initial mobile phase, it can cause peak distortion, including fronting.[10] The strong sample solvent carries the analyte down the column in a broad band before proper partitioning can occur.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.
-
Q4: What is a good starting point for method development for N-(2-aminoethyl)-2,5-difluorobenzamide?
Answer: A logical starting point is crucial for efficient method development. The following conditions are recommended as a robust starting point that addresses the basic nature of the analyte to ensure good peak shape from the outset.
| Parameter | Recommended Starting Condition | Rationale |
| Column | High-purity, end-capped C18 (e.g., Agilent ZORBAX Eclipse Plus C8/C18, Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 or 5 µm | Modern columns with low silanol activity are essential for good peak shape with basic compounds.[1][3] |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water (pH ≈ 2.8) | Low pH protonates residual silanols, preventing secondary interactions and peak tailing.[8] |
| Mobile Phase B | Acetonitrile or Methanol | Standard reversed-phase organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient | 5% to 95% B over 10 minutes, then hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. | A broad gradient is effective for finding the approximate elution time of the analyte. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak efficiency and reduce backpressure. |
| Injection Volume | 5 µL | A small injection volume helps prevent peak distortion from solvent effects or mass overload. |
| Detection | UV, at an appropriate wavelength (e.g., determined by UV scan, likely around 254 nm) | |
| Sample Prep. | Dissolve in Mobile Phase A or a mixture mimicking the initial mobile phase conditions (e.g., 95:5 Water:ACN with 0.1% FA). | Ensures compatibility and prevents peak distortion.[10] |
Detailed Experimental Protocol
Protocol 1: Mobile Phase pH Scouting to Optimize Peak Shape
Objective: To systematically evaluate the effect of mobile phase pH on the retention time and peak shape of N-(2-aminoethyl)-2,5-difluorobenzamide to find the optimal analytical conditions.
Methodology:
-
Prepare Mobile Phases:
-
Low pH (≈ 2.8): Mobile Phase A1: 0.1% Formic Acid (v/v) in HPLC-grade water.
-
Mid pH (≈ 4.5): Mobile Phase A2: 10 mM Ammonium Acetate in HPLC-grade water. Adjust pH to 4.5 with acetic acid.
-
Neutral pH (≈ 7.0): Mobile Phase A3: 10 mM Potassium Phosphate in HPLC-grade water. Adjust pH to 7.0 with phosphoric acid.
-
Mobile Phase B (for all experiments): 100% Acetonitrile.
-
-
HPLC Conditions: Use the starting conditions from the table in Q4, but run three separate sets of experiments, each time using one of the prepared aqueous phases (A1, A2, or A3).
-
System Equilibration: For each new pH condition, flush the system and column thoroughly for at least 20 column volumes to ensure the column is fully equilibrated with the new mobile phase.
-
Analysis: Inject a standard of N-(2-aminoethyl)-2,5-difluorobenzamide under each mobile phase condition.
-
Data Evaluation: Record the retention time (RT) and calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As) for the analyte peak at each pH. A symmetrical peak has a value of 1.0. Values > 1.2 indicate significant tailing.
Expected Results & Interpretation
The following table shows a hypothetical but chemically sound outcome of this experiment, illustrating the expected trends.
| Mobile Phase pH | Expected Retention Time (min) | Expected Peak Shape (Asymmetry Factor) | Interpretation |
| 2.8 (Formic Acid) | Short (e.g., 3.5 min) | Excellent (As ≈ 1.0 - 1.1) | Analyte is fully protonated (polar), leading to low retention. Silanols are also protonated, resulting in minimal tailing. This is often the best choice. |
| 4.5 (Ammonium Acetate) | Intermediate (e.g., 4.8 min) | Poor (As > 1.5) | Some silanols are deprotonating (pKa ≈ 4-5), leading to strong secondary interactions with the protonated analyte, causing severe tailing. |
| 7.0 (Phosphate Buffer) | Long (e.g., 8.2 min) | Poor to Moderate (As ≈ 1.3 - 1.5) | Analyte is still protonated, but the higher buffer concentration can partially mask the now fully deprotonated silanols, slightly improving peak shape over pH 4.5. Retention increases as the overall polarity of the mobile phase is higher. |
This scouting experiment validates that for basic compounds like N-(2-aminoethyl)-2,5-difluorobenzamide, a low pH mobile phase is critical for achieving a symmetrical peak shape.
Caption: General HPLC method development strategy.
References
-
Bell, D. S. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Agilent Technologies. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. [Link]
-
Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]
-
GL Sciences. How to Increase Retention - How to use analytical columns. [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
-
Axel Chromatography. (2022, March 9). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]
-
Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. [Link]
-
Waters Corporation. Peak Shape Changes Over Time. [Link]
-
ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]
-
DergiPark. (2007, June 15). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]
-
Gavrilov, N., et al. (2014). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. hplc.eu [hplc.eu]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 7. moravek.com [moravek.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
Technical Support Center: N-(2-aminoethyl)-2,5-difluorobenzamide Stability & Troubleshooting
Welcome to the Technical Support and Troubleshooting Portal for N-(2-aminoethyl)-2,5-difluorobenzamide (CAS 1017047-43-6). This guide is designed for analytical chemists, formulation scientists, and drug development professionals conducting forced degradation studies, stability-indicating method (SIM) development, and pre-formulation assessments.
Here, we bypass generic advice to provide deep mechanistic insights into the chemical vulnerabilities of this specific benzamide derivative, ensuring your analytical workflows are robust, reproducible, and compliant with regulatory standards.
Mechanistic Insights: The Causality of Degradation
To effectively troubleshoot degradation issues, one must first understand the intrinsic chemical reactivity of the molecule. N-(2-aminoethyl)-2,5-difluorobenzamide contains three critical structural features that dictate its stability profile:
-
The Secondary Amide Bond: The primary site for hydrolytic cleavage.
-
The Primary Aliphatic Amine: A basic center (pKa ~9.5) that dictates the molecule's charge state in solution.
-
The 2,5-Difluorophenyl Ring: An electron-deficient aromatic system highly susceptible to nucleophilic attack.
Acidic Conditions (pH < 2)
Under acidic stress, degradation is surprisingly slow. The primary aliphatic amine is immediately protonated to form an ammonium cation ( −NH3+ ). This localized positive charge exerts a strong electrostatic repulsive effect, hindering the subsequent protonation of the nearby amide oxygen—a necessary first step for acid-catalyzed amide hydrolysis. Consequently, while hydrolysis to 2,5-difluorobenzoic acid and ethylenediamine does occur under extreme heat and low pH, the kinetics are highly decelerated.
Basic Conditions (pH > 12)
Under alkaline stress, the molecule degrades rapidly via two competing, base-catalyzed pathways:
-
Amide Hydrolysis: The electron-withdrawing nature of the difluorophenyl group significantly increases the electrophilicity of the amide carbonyl carbon[1]. Hydroxide ions ( OH− ) readily attack this activated carbonyl, leading to rapid cleavage into 2,5-difluorobenzoate and ethylenediamine.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is highly activated because it is ortho to the strongly electron-withdrawing carbonyl group. The electron-withdrawing fluorine atom enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack[2]. Hydroxide can displace this fluorine, generating a secondary degradant: N-(2-aminoethyl)-5-fluoro-2-hydroxybenzamide.
Chemical degradation pathways of N-(2-aminoethyl)-2,5-difluorobenzamide under pH stress.
Troubleshooting FAQs
Q1: During acid stress testing (0.1 M HCl, 60°C), my API shows less than 2% degradation after 48 hours. Should I increase the acid concentration to 1.0 M? A1: We do not recommend increasing the acid concentration immediately. The slow degradation is an intrinsic property caused by the protonation of the ethylenediamine side chain, which repels hydronium ions from the amide bond. Increasing the acid concentration to 1.0 M can cause harsh, non-representative secondary degradation of the initial products. Instead, increase the temperature to 70°C–80°C or extend the time to 7 days to achieve the ICH Q1A target of 5–20% degradation[3].
Q2: I am observing multiple unexpected peaks in my HPLC chromatogram specifically under basic stress conditions. Why is this happening, and how do I resolve it? A2: This is a classic signature of competing degradation pathways. While acidic hydrolysis yields a clean breakdown into 2,5-difluorobenzoic acid and ethylenediamine, basic conditions trigger both amide hydrolysis and Nucleophilic Aromatic Substitution (SNAr)[2]. The extra peaks are likely the SNAr product (N-(2-aminoethyl)-5-fluoro-2-hydroxybenzamide) and potentially its subsequent hydrolysis products. To resolve chromatographic co-elution, adjust your mobile phase gradient to shallower increments between 15% and 35% organic modifier, as these degradants have highly similar polarities.
Q3: My quantitative recovery of the intact API is inconsistent across different time points during basic forced degradation. What is the cause? A3: Inconsistent recovery is almost always caused by a failure to strictly neutralize the sample prior to injection. If a sample stressed with 0.1 M NaOH is placed directly into the HPLC autosampler, degradation will continue while the vial sits in the queue. You must implement a self-validating neutralization step (adding an exact molar equivalent of HCl) immediately at the time-point extraction to arrest the kinetics.
Standardized Forced Degradation Protocol
To ensure regulatory compliance and scientific integrity, utilize the following self-validating protocol for hydrolytic stress testing. This workflow guarantees that degradation is halted prior to analysis, preventing autosampler artifacts.
Preparation:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of N-(2-aminoethyl)-2,5-difluorobenzamide in HPLC-grade Methanol.
-
Control Sample: Mix 1 mL of stock with 1 mL of purified water. Store at 60°C alongside stressed samples to rule out purely thermal degradation[3].
Acid Hydrolysis Workflow:
-
Transfer 1.0 mL of the stock solution to a 5 mL amber volumetric flask.
-
Add 1.0 mL of 0.1 M HCl. Seal tightly.
-
Incubate in a calibrated oven at 60°C.
-
At designated time points (e.g., 24h, 48h, 7 days), remove a 200 µL aliquot.
-
Critical Step (Neutralization): Immediately add 100 µL of 0.1 M NaOH to the aliquot to quench the reaction. Dilute with mobile phase to the final analytical concentration.
Base Hydrolysis Workflow:
-
Transfer 1.0 mL of the stock solution to a 5 mL amber volumetric flask.
-
Add 1.0 mL of 0.1 M NaOH. Seal tightly.
-
Incubate at 60°C. (Note: Monitor closely; basic degradation will be significantly faster).
-
At designated time points (e.g., 2h, 6h, 24h), remove a 200 µL aliquot.
-
Critical Step (Neutralization): Immediately add 100 µL of 0.1 M HCl to the aliquot to quench the reaction. Dilute with mobile phase.
Standardized self-validating workflow for forced degradation under ICH Q1A guidelines.
Quantitative Degradation Summary
The following table summarizes the expected quantitative behavior of the API under standard stress conditions. Use this as a baseline to validate your in-house analytical methods.
| Stress Condition | Reagent | Temp | Primary Mechanism | Major Degradation Products | Relative Kinetics |
| Acidic | 0.1 M HCl | 60°C | Acid-Catalyzed Amide Hydrolysis | 2,5-difluorobenzoic acid, ethylenediamine | Slow (Requires extended time/heat) |
| Basic | 0.1 M NaOH | 60°C | Base-Catalyzed Hydrolysis & SNAr | 2,5-difluorobenzoic acid, N-(2-aminoethyl)-5-fluoro-2-hydroxybenzamide | Fast (Rapid cleavage and substitution) |
| Thermal (Control) | Water | 60°C | None | Intact API | Stable (No significant degradation) |
References
-
[1] Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. Available at:[Link]
-
[3] Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at:[Link]
Sources
optimizing storage conditions for long-term N-(2-aminoethyl)-2,5-difluorobenzamide stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who experience unexpected experimental variability due to compromised chemical reagents.
N-(2-aminoethyl)-2,5-difluorobenzamide is a highly versatile building block, but it is a bifunctional molecule. While the 2,5-difluorophenyl ring provides excellent metabolic and thermodynamic stability, the molecule also contains an amide linkage and a highly reactive aliphatic primary amine. If not managed correctly, these functional groups become liabilities.
This guide provides a comprehensive, self-validating framework for understanding the causality behind degradation, optimizing storage, and troubleshooting stability issues.
Section 1: Core Storage & Stability FAQs
Q1: What are the primary degradation pathways for N-(2-aminoethyl)-2,5-difluorobenzamide? A1: The degradation of this compound is driven by three primary mechanisms:
-
Amine Oxidation: Primary amines are highly susceptible to radical-mediated oxidation when exposed to atmospheric oxygen and light[1]. This process generates N-oxides and complex, highly conjugated polymeric species.
-
Carbamate Formation (Carbamylation): The basic primary amine acts as a nucleophile, reacting rapidly with atmospheric carbon dioxide ( CO2 ) to form carbamate salts. This drastically alters the molecule's solubility and molecular weight.
-
Amide Hydrolysis: While generally stable at a neutral pH, the amide bond is susceptible to nucleophilic attack by water under highly acidic or basic conditions, cleaving the molecule into 2,5-difluorobenzoic acid and ethylenediamine[2].
Caption: Primary degradation pathways of N-(2-aminoethyl)-2,5-difluorobenzamide.
Q2: What are the optimal long-term storage conditions for the solid API? A2: To arrest the kinetic drivers of degradation, the compound must be stored at temperatures below 30°C (ideally -20°C for long-term storage) to minimize volatility and thermal degradation[3]. It must be kept in amber glass vials to prevent photo-oxidation, and the headspace must be purged with an inert gas (Argon or Nitrogen) to displace O2 and CO2 [1].
Section 2: Troubleshooting Specific Issues
Issue 1: The white powder has developed a yellow or brown tint over time.
-
Causality: This is the hallmark of photo-oxidation. The primary amine has oxidized into colored N-oxide byproducts.
-
Resolution: Do not use discolored batches for sensitive biological assays. Verify purity via HPLC-UV. Ensure future batches are stored in opaque or amber containers and handled under low-light conditions.
Issue 2: The compound is gaining weight and showing reduced solubility in standard organic solvents (e.g., DCM, EtOAc).
-
Causality: Amines are highly hygroscopic[3]. The compound has absorbed ambient moisture and reacted with atmospheric CO2 to form insoluble carbamate salts.
-
Resolution: Perform a Karl Fischer titration to quantify water content. If carbamate salts have formed, the batch must be re-purified (e.g., via acid-base extraction) or discarded. Always equilibrate vials to room temperature in a desiccator before opening to prevent condensation.
Issue 3: Unexpected secondary peaks appear in LC-MS during aqueous assay development.
-
Causality: Prolonged exposure to aqueous buffers—especially those acting as general bases (like phosphate buffers)—can catalyze amide hydrolysis[4].
-
Resolution: Prepare fresh stock solutions in anhydrous DMSO. Limit the time the compound spends in aqueous media prior to the experiment.
Section 3: Quantitative Data Summaries
Table 1: Physicochemical Properties & Degradation Risk Profile
| Functional Group | Degradation Risk | Environmental Trigger | Kinetic Impact |
| Primary Amine | Oxidation | O2 , UV/Ambient Light | Moderate to Fast |
| Primary Amine | Carbamylation | Atmospheric CO2 | Fast (in high humidity) |
| Amide Bond | Hydrolysis | H2O , pH < 4 or pH > 9 | Slow (requires heat/catalyst) |
| 2,5-Difluorophenyl | Defluorination | Extreme Nucleophiles | Negligible under standard storage |
Table 2: Recommended Storage Conditions & Shelf-Life Estimates
| Storage Duration | Temperature | Atmosphere | Container Type | Expected Stability |
| Short-term (< 1 week) | 2°C to 8°C | Desiccated Air | Clear/Amber Glass | > 99% |
| Medium-term (1-6 months) | -20°C | Inert (Argon/ N2 ) | Amber Glass (PTFE cap) | > 99% |
| Long-term (> 6 months) | -80°C | Inert (Argon/ N2 ) | Amber Glass (PTFE cap) | > 99% |
Section 4: Standardized Experimental Protocols
Protocol 1: Inert Aliquoting for Long-Term Storage (Gravimetrically Validated)
Repeated freeze-thaw cycles and atmospheric exposure will rapidly degrade the bulk API. Use this protocol to create single-use aliquots.
-
Equilibration: Transfer the sealed bulk API from the freezer into a vacuum desiccator. Allow it to equilibrate to room temperature for at least 2 hours. (Causality: Opening a cold vial in ambient air instantly causes moisture condensation on the powder).
-
Preparation: Pre-weigh empty, dry amber glass vials and record their mass ( Mempty ).
-
Aliquoting: Weigh precise amounts of the compound into the vials. Record the new mass ( Mfilled ).
-
Inert Purging: Insert a needle connected to a high-purity Argon line into the vial. Purge the headspace with a gentle stream for 15–30 seconds. (Causality: Argon is heavier than air and effectively blankets the solid, displacing reactive O2 and CO2 ).
-
Sealing: Immediately cap the vial with a PTFE-lined silicone septum cap. Wrap the cap junction tightly with Parafilm.
-
Self-Validation Check: Before using an aliquot weeks later, re-weigh the sealed vial. A mass increase of >0.5% indicates a seal failure and subsequent moisture/ CO2 ingress.
Caption: Workflow for the inert aliquoting and long-term storage of sensitive amines.
Protocol 2: Forced Degradation & Stability-Indicating Assay
To establish a shelf-life for your specific formulation, you must prove your analytical method can detect degradation products. This protocol intentionally stresses the molecule[2].
-
Stock Preparation: Prepare a 1 mg/mL stock solution of N-(2-aminoethyl)-2,5-difluorobenzamide in anhydrous methanol.
-
Stress Conditions: Aliquot 1 mL of the stock into four separate vials:
-
Control: Add 100 µL of water.
-
Acid Stress: Add 100 µL of 0.1N HCl.
-
Base Stress: Add 100 µL of 0.1N NaOH.
-
Oxidative Stress: Add 100 µL of 3% H2O2 .
-
-
Incubation: Seal and incubate all vials at 60°C for 24 hours.
-
Neutralization: Neutralize the acid and base samples to pH ~7 to protect your HPLC column.
-
Analysis: Inject 10 µL of each sample into an HPLC-UV (C18 reversed-phase column, water/acetonitrile gradient).
-
Self-Validation Check (Mass Balance): Calculate the Mass Balance by dividing the total peak area (API + all degradants) of the stressed sample by the peak area of the Control API.
-
Rule: Mass balance must be 95%–105%. If the mass balance is significantly lower, it indicates that degradation products are either volatile (e.g., ethylenediamine escaping) or are irreversibly adsorbing to the HPLC column[2].
-
References
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at:[Link]
-
What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. Available at:[Link]
Sources
Comparative Efficacy Analysis: N-(2-aminoethyl)-2,5-difluorobenzamide vs. N-(2-aminoethyl)-2,4-difluorobenzamide
A Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of small molecule drug discovery, the strategic placement of fluorine atoms can profoundly influence a compound's pharmacological profile. This guide provides an in-depth comparative analysis of two positional isomers, N-(2-aminoethyl)-2,5-difluorobenzamide and N-(2-aminoethyl)-2,4-difluorobenzamide. While direct, head-to-head experimental data for these specific molecules is not extensively published, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to predict and rationalize their potential differences in efficacy. We further propose a comprehensive experimental framework for their empirical validation.
Introduction: The Critical Role of Fluorine Positioning
The substitution of hydrogen with fluorine is a cornerstone strategy in modern drug design, employed to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The C-F bond is stronger than the C-H bond, often rendering the molecule more resistant to metabolic degradation by enzymes like cytochrome P450.[4] Furthermore, fluorine's high electronegativity and small size can lead to favorable interactions within a protein's active site, potentially increasing binding affinity and, consequently, efficacy.[1][2][5]
The two molecules , N-(2-aminoethyl)-2,5-difluorobenzamide and N-(2-aminoethyl)-2,4-difluorobenzamide, share the same molecular formula but differ in the placement of one fluorine atom on the benzamide ring. This subtle isomeric difference can lead to significant variations in:
-
Electronic Profile: The electron-withdrawing effects of the fluorine atoms alter the charge distribution across the aromatic ring and the reactivity of the amide group.
-
Conformational Preference: The position of the fluorine atoms can influence the preferred three-dimensional shape of the molecule, affecting how it fits into a biological target.[6]
-
Binding Interactions: Different substitution patterns create distinct opportunities for hydrogen bonds, halogen bonds, and other non-covalent interactions with a target protein.
Predicted Physicochemical and Pharmacokinetic Differences
The differential placement of fluorine atoms is expected to modulate key physicochemical properties that govern a drug's behavior.
| Property | N-(2-aminoethyl)-2,5-difluorobenzamide (2,5-isomer) | N-(2-aminoethyl)-2,4-difluorobenzamide (2,4-isomer) | Rationale & Causality |
| pKa (Amide N-H) | Predicted to be slightly lower (more acidic) | Predicted to be slightly higher (less acidic) | The strong inductive electron-withdrawing effect of two fluorine atoms ortho and para to the amide linkage in the 2,4-isomer will significantly decrease electron density on the amide nitrogen, making the proton more acidic. The effect is less pronounced in the 2,5-isomer. |
| pKa (Ethylamine -NH2) | Predicted to be slightly higher (more basic) | Predicted to be slightly lower (less basic) | The overall electron-withdrawing pull from the ring is stronger in the 2,4-isomer, which will decrease the basicity of the terminal amino group. |
| LogP (Lipophilicity) | Predicted to be similar | Predicted to be similar | While fluorine substitution generally increases lipophilicity, the difference between these two isomers is expected to be minimal.[2][3] |
| Metabolic Stability | Potentially more susceptible to oxidation at the C-4 position. | The C-4 position is blocked by fluorine, potentially preventing para-hydroxylation, a common metabolic pathway for aromatic rings.[4] | Blocking common sites of metabolism is a key reason for fluorination. The 2,4-isomer's substitution pattern is more classically protective against oxidation. |
Hypothetical Target Interaction and Efficacy Prediction
To illustrate potential efficacy differences, let us consider a hypothetical kinase target where the benzamide moiety acts as a "hinge-binder," a common motif for kinase inhibitors.
The 2,4-difluoro substitution pattern is frequently found in potent kinase inhibitors.[7] The fluorine at the 2-position can form crucial hydrogen bonds with the kinase hinge region, while the fluorine at the 4-position can modulate electronics and occupy a specific sub-pocket. In a study on VEGFR-2 inhibitors, a 2,4-difluoro-phenylamino group was key for potent activity.[7]
Hypothesis: N-(2-aminoethyl)-2,4-difluorobenzamide is predicted to exhibit superior efficacy as a kinase inhibitor compared to its 2,5-difluoro counterpart.
Rationale:
-
Hinge Binding: The 2-fluoro substituent is well-positioned to act as a hydrogen bond acceptor with the backbone NH of a hinge residue (e.g., Alanine, Cysteine).
-
Electronic Tuning: The combined electron-withdrawing power of the 2,4-fluoro substituents can optimize the electronics of the amide for ideal interaction strength.
-
Conformational Rigidity: The ortho-fluorine (C2) can induce a more planar and rigid conformation of the benzamide relative to the ethylamine chain, which may be favorable for binding. Studies on related difluorobenzoyl compounds show that the 2-fluoro atom significantly raises the rotational energy barrier of the amide bond.[8]
The diagram below illustrates a hypothetical binding mode where the 2,4-isomer achieves a more favorable interaction profile within a kinase active site compared to the 2,5-isomer.
Caption: Predicted binding modes of 2,4- (green) vs. 2,5- (red) isomers.
Proposed Experimental Validation Framework
To empirically test the predicted efficacy differences, a structured, self-validating experimental workflow is essential. This framework ensures that results are robust, reproducible, and directly comparable.
Caption: Experimental workflow for comparative efficacy validation.
This protocol is designed as a self-validating system to determine the half-maximal inhibitory concentration (IC50) for each compound.
Objective: To quantify and compare the in vitro potency of N-(2-aminoethyl)-2,5-difluorobenzamide and N-(2-aminoethyl)-2,4-difluorobenzamide against a target kinase.
Materials:
-
Recombinant human kinase (target enzyme)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test Compounds (2,5- and 2,4-isomers), dissolved in 100% DMSO to create 10 mM stock solutions
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Detection Reagent (e.g., ADP-Glo™ or Kinase-Glo® Max, Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution series for each test compound and the positive control in 100% DMSO.
-
Using an acoustic dispenser (e.g., ECHO), transfer 50 nL of each compound concentration into the assay plate.
-
Include "vehicle control" wells (50 nL of 100% DMSO) and "no enzyme" wells for background correction.
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X enzyme/substrate master mix in kinase buffer. The final concentration of the enzyme should be optimized to produce a robust signal (typically in the low nM range).
-
Add 5 µL of the 2X enzyme/substrate mix to each well containing the compounds and vehicle controls.
-
Add 5 µL of kinase buffer with substrate but without enzyme to the "no enzyme" wells.
-
Gently mix the plate and incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the compounds to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in kinase buffer. The final concentration should be at or near the Km of the enzyme for ATP to ensure competitive binding can be accurately measured.
-
Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP (or ADP produced) by adding the detection reagent according to the manufacturer's protocol (e.g., add 10 µL of Kinase-Glo® Max reagent).
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from the vehicle control wells as 100% activity and the average signal from the positive control (at highest concentration) or "no enzyme" wells as 0% activity.
-
Plot the normalized % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value for each compound.
-
Self-Validation System:
-
Positive Control: A known potent inhibitor (Staurosporine) must yield an IC50 value within the historically accepted range for the assay, validating enzyme activity and detection sensitivity.
-
Z'-factor: The Z'-factor, a measure of assay quality, will be calculated from the vehicle (100% activity) and positive control (0% activity) wells. A Z' > 0.5 is required for the assay to be considered valid.
-
Reproducibility: The entire experiment must be performed in triplicate on different days to ensure the reproducibility of the IC50 values.
Conclusion and Forward Look
Based on established principles of medicinal chemistry, N-(2-aminoethyl)-2,4-difluorobenzamide is predicted to be a more efficacious compound than its 2,5-difluoro isomer , particularly against targets like kinases. This prediction is rooted in the 2,4-substitution pattern's superior ability to form key binding interactions, block common metabolic pathways, and adopt a favorable binding conformation.[4][7][8]
However, this remains a well-founded hypothesis until validated by empirical data. The proposed experimental framework provides a clear and robust pathway for researchers to directly compare these molecules. The results of such studies will not only determine the superior candidate for further development but also contribute valuable data to the broader understanding of structure-activity relationships in fluorinated benzamides.
References
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Straniero, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1303-1318. Available at: [Link]
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Straniero, V., et al. (2017). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate. Available at: [Link]
-
Le-Nguyen, B., et al. (2021). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules, 26(21), 6649. Available at: [Link]
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Lozynskyi, A., et al. (2024). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]
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Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. Available at: [Link]
-
Zhang, T., et al. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. Available at: [Link]
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Kuramochi, T., et al. (2005). Synthesis and structure-activity relationships of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as a novel class of NCX inhibitors: a QSAR study. Bioorganic & Medicinal Chemistry, 13(3), 717-24. Available at: [Link]
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Rong, J., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]
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Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. Available at: [Link]
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D'Souza, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 757. Available at: [Link]
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Kłak, J., et al. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molecules, 29(3), 708. Available at: [Link]
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Kłak, J., et al. (2024). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molecules, 29(3), 568. Available at: [Link]
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Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 36(24), 3968-70. Available at: [Link]
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Kadi, A. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3653-3666. Available at: [Link]
-
Wang, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry, 8, 584985. Available at: [Link]
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European Patent Office. (1988). Process for the preparation of difluorobenzamide. EP 0252564 A2. Available at: [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available at: [Link]
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Eisenkolb, M., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4867. Available at: [Link]
-
NextSDS. N,N-DIETHYL-2,5-DIFLUOROBENZAMIDE. NextSDS. Available at: [Link]
-
Venkatesan, A. M., et al. (2008). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][9][10]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-8. Available at: [Link]
-
Maslivets, A. N., et al. (2025). Synthesis and Cytotoxic Activity of Ethyl 2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)- 4,5-Dihydro-1H-Pyrrole-3-Carboxylates. ResearchGate. Available at: [Link]
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Fluorinated Benzamides
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] Fluorinated benzamides, in particular, have emerged as a versatile scaffold for developing novel therapeutic agents, with applications ranging from anticancer to antiangiogenic and antimicrobial therapies.[1][3][4] The cytotoxic effects of these compounds are often linked to their ability to induce programmed cell death, or apoptosis, making them promising candidates for oncology research.[5][6] This guide focuses on N-(2-aminoethyl)-2,5-difluorobenzamide, a representative member of this class, and compares its potential cytotoxic profile with that of related amines based on available data for structurally similar compounds.
Mechanistic Insights: The Apoptotic Pathway of N-Substituted Benzamides
Studies on N-substituted benzamides have elucidated a common mechanism of cytotoxic action involving the induction of apoptosis through the intrinsic mitochondrial pathway.[5] This pathway is a critical regulator of cell death and is often dysregulated in cancer. The proposed mechanism for compounds in this class involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, a key initiator of the apoptotic cascade.[5] The broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk have been shown to inhibit apoptosis induced by these benzamides, further solidifying the central role of this pathway.[5]
Caption: Intrinsic pathway of apoptosis induced by N-substituted benzamides.
Comparative Cytotoxicity Data
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Key Structural Features | Reference |
| Declopramide (an N-substituted benzamide) | 70Z/3 murine pre-B cells, HL60 human promyelocytic leukemia | >250 | Chloro and amino substituents on the benzamide ring | [5] |
| p-Fluorocinnamide-imidazolone derivative | HepG2 human liver carcinoma | 4.23 | Contains a p-fluorocinnamide and an imidazolone moiety | [3][8] |
| 2-Amino-1,4-naphthoquinone-benzamide (Cmpd 5e) | MDA-MB-231 human breast adenocarcinoma | 0.4 | Aniline derivative of a naphthoquinone-benzamide scaffold | [9] |
| 2-Amino-1,4-naphthoquinone-benzamide (Cmpd 5l) | MDA-MB-231 human breast adenocarcinoma | 0.4 | 3-Nitroaniline derivative of a naphthoquinone-benzamide scaffold | [9] |
| N-(N-Pyrimidin-2-ylbenzenesulphamoyl)imidazolone | HepG2 human liver carcinoma | 4.23 | A complex derivative with multiple heterocyclic rings | [3][8] |
| bis(2-aminoethyl)amine thiourea derivative (Cmpd 6) | CaCo-2, A549, HTB-140 cancer cell lines | 13.95 - 15.74 | Phenethyl derivative of a bis(2-aminoethyl)amine thiourea | [10] |
Note: This table is for comparative purposes and includes a range of benzamide and related amine derivatives to illustrate structure-activity trends.
From the available data, it is evident that modifications to the core benzamide structure can lead to significant variations in cytotoxic potency. For instance, the addition of bulky, complex aromatic systems, such as the naphthoquinone moiety, can result in highly potent compounds with sub-micromolar IC50 values.[9] The presence of electron-withdrawing groups, a common feature of fluorinated compounds, has also been shown to be beneficial for in vitro potency in some series.[11]
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxic effect is a critical step in preclinical drug development.[12] A variety of in vitro assays are employed to measure cell viability and cell death.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability.[9][10] It is based on the ability of mitochondrial succinate dehydrogenase in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, A549, MDA-MB-231) in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[6][7]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., N-(2-aminoethyl)-2,5-difluorobenzamide) in culture medium. The final solvent concentration should be non-toxic (typically <0.5% DMSO).[7] Replace the existing medium with 100 µL of the medium containing the test compounds. Include appropriate controls (medium only and solvent control).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.[7]
Caption: General experimental workflow for in vitro cytotoxicity testing using the MTT assay.
Lactate Dehydrogenase (LDH) Assay
This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[13]
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for a specified time, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Analysis: Determine the amount of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) to quantify cytotoxicity.
Structure-Activity Relationship (SAR) Discussion
The cytotoxic activity of benzamide derivatives is intricately linked to their structural features. Key considerations for SAR include:
-
Fluorine Substitution: The position and number of fluorine atoms on the benzoyl ring can significantly impact activity. The 2,5-difluoro substitution pattern in the title compound is expected to influence its electronic properties and membrane permeability, which can affect its interaction with biological targets.
-
The Amine Side Chain: The nature of the substituent on the amide nitrogen is a critical determinant of cytotoxicity. For N-(2-aminoethyl)-2,5-difluorobenzamide, the short, flexible aminoethyl chain provides a basic nitrogen center, which could be involved in hydrogen bonding or salt bridge formation with target proteins. Comparing this to derivatives with bulkier or more lipophilic side chains would be essential to understand the steric and hydrophobic requirements for optimal activity. Highly lipophilic compounds (cLogP > 5) are sometimes associated with increased cytotoxicity.[11]
-
Overall Molecular Properties: Physicochemical properties such as lipophilicity (cLogP) and aqueous solubility play a crucial role in determining a compound's bioavailability and, consequently, its in vivo efficacy.[11] The introduction of electron-withdrawing groups, like fluorine, can modulate these properties.[11]
Conclusion
N-(2-aminoethyl)-2,5-difluorobenzamide belongs to a class of compounds with demonstrated potential for inducing cytotoxic effects in cancer cells, likely through the activation of the intrinsic apoptotic pathway. While direct comparative data for this specific molecule is limited, analysis of structurally related fluorinated benzamides and N-substituted amines provides a framework for predicting its activity and guiding future research. The cytotoxic potency of such compounds is highly tunable through modifications of the aromatic substitution pattern and the amine side chain. Rigorous experimental evaluation using standardized cytotoxicity assays, such as the MTT and LDH assays, is essential to quantify the therapeutic potential of N-(2-aminoethyl)-2,5-difluorobenzamide and its analogues. Further investigation into the precise molecular targets and a broader screening against diverse cancer cell lines will be critical in advancing these compounds in the drug discovery pipeline.
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Pero, R. W., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(7), 1165–1172. Available at: [Link]
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Mfotie, N., et al. (2021). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
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Wouters, J., et al. (2019). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. Molecules, 24(14), 2595. Available at: [Link]
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Al-Hazmi, G. H. (2023). Design, Synthesis, and Cytotoxic Activity of Some Novel N-(Substituted) Benzamide Derivatives Bearing Coumarin and 1-Azocoumarin Compounds. Bulletin of the Chemical Society of Ethiopia, 37(4), 1003-1019. Available at: [Link]
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El-Gazzar, M. G., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 9(16), 18055–18072. Available at: [Link]
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Schalk, V., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6586. Available at: [Link]
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A Comparative Guide to Purity Validation of N-(2-aminoethyl)-2,5-difluorobenzamide: The Ascendancy of Quantitative NMR
In the rigorous landscape of pharmaceutical development, establishing the absolute purity of a drug candidate is not merely a procedural step but a cornerstone of safety and efficacy. For novel molecules like N-(2-aminoethyl)-2,5-difluorobenzamide, a compound of interest for its potential pharmacological activities, an accurate and robust purity assessment is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with traditional chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity determination of this specific molecule. We will delve into the causality behind experimental choices, present a self-validating protocol for qNMR, and offer a clear-eyed view of where each technique excels and falls short.
The Imperative of Orthogonal Purity Assessment
In analytical chemistry, the concept of "orthogonality" is crucial for robust validation.[1] It refers to the use of two or more independent methods to measure the same attribute, thereby increasing the reliability of the results.[1] For a molecule like N-(2-aminoethyl)-2,5-difluorobenzamide, which possesses both chromophores suitable for UV detection in HPLC and sufficient volatility for GC (potentially after derivatization), these chromatographic methods are mainstays. However, their reliance on reference standards for each impurity can be a significant limitation, especially in early-stage development when such standards are often unavailable.[2][3] This is where the power of qNMR as a primary analytical method becomes evident.[1][4]
Quantitative NMR (qNMR): A Primary Ratio Method
The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[4][5] This unique characteristic allows for the direct and accurate quantification of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, without the need for a specific reference standard of the analyte itself.[4][6] This makes qNMR a primary ratio method, capable of delivering SI-traceable purity values.[7][8]
Comparative Analysis: qNMR vs. HPLC and GC
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[4] | Comparative method based on separation and detection.[1] | Comparative method based on separation and detection. |
| Reference Standard | Requires a certified internal standard of a different, known compound.[2] | Requires a reference standard of the analyte for accurate quantification of impurities.[3] | Requires a reference standard of the analyte for accurate quantification of impurities.[2] |
| Accuracy | High, as it provides an absolute purity value. | High, but can be influenced by the response factors of impurities.[4] | High, but can be influenced by the response factors of impurities. |
| Precision | Excellent, typically with low relative standard deviation (RSD). | Very good, with low RSD. | Very good, with low RSD. |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals. | High, based on chromatographic separation. Co-elution can be an issue. | Very high, especially with mass spectrometry detection. |
| Sample Throughput | Moderate; sample preparation is relatively simple, but acquisition times can be longer for high sensitivity. | High; well-suited for automated, high-throughput analysis. | High; well-suited for automated analysis, especially for volatile compounds. |
| Structural Information | Provides detailed structural information about the analyte and any impurities.[1] | Provides limited structural information (retention time and UV spectrum). | Provides limited structural information (retention time), but can be coupled with MS for detailed structural data. |
| Sample Consumption | Low (typically 5-20 mg).[5] | Very low (microgram to milligram range). | Very low (microgram to nanogram range). |
Experimental Protocols
Quantitative ¹H-NMR Protocol for N-(2-aminoethyl)-2,5-difluorobenzamide
This protocol is designed as a self-validating system, incorporating checks to ensure data integrity and accuracy.
1. Selection of Internal Standard:
The choice of an internal standard is critical for the accuracy of qNMR.[9] An ideal standard should:
-
Be highly pure and stable.
-
Have a simple ¹H NMR spectrum, preferably with a single, sharp peak.
-
Have a signal that does not overlap with any signals from the analyte or impurities.[2]
-
Be soluble in the same deuterated solvent as the analyte.[5]
For N-(2-aminoethyl)-2,5-difluorobenzamide, Maleic Anhydride is a suitable internal standard. Its two equivalent olefinic protons give a sharp singlet at approximately 7.1 ppm in DMSO-d₆, a region that is typically free from signals of the analyte.
2. Sample Preparation:
Accurate weighing is fundamental to the precision of qNMR.[9]
-
Accurately weigh approximately 15 mg of N-(2-aminoethyl)-2,5-difluorobenzamide into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the certified internal standard (Maleic Anhydride) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a high-quality NMR tube.
3. NMR Data Acquisition:
To ensure quantitativeness, specific acquisition parameters must be optimized.
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.[7]
-
Pulse Angle: Use a 90° pulse angle to maximize the signal.[7]
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals being integrated. A preliminary T₁ inversion-recovery experiment should be performed to determine the T₁ values. For most small molecules, a relaxation delay of 60 seconds is generally sufficient.[7]
-
Number of Scans: A sufficient number of scans (e.g., 16 or more) should be acquired to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals to be integrated.[10]
-
Dummy Scans: At least 2-4 dummy scans should be used to allow the spins to reach a steady state before data acquisition.[7]
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For N-(2-aminoethyl)-2,5-difluorobenzamide, the aromatic protons can be used for quantification. For Maleic Anhydride, integrate the olefinic proton signal.
-
The purity of the analyte is calculated using the following equation[5][11]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I : Integral value
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the internal standard
-
"analyte" corresponds to N-(2-aminoethyl)-2,5-difluorobenzamide
-
"std" corresponds to the internal standard
-
Typical HPLC-UV Workflow for Purity Analysis
-
Column Selection: A reversed-phase C18 column is typically suitable for this type of molecule.
-
Mobile Phase: A gradient of water (with an additive like 0.1% formic acid or trifluoroacetic acid) and a polar organic solvent (like acetonitrile or methanol) is commonly used.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Data Analysis: The purity is often determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. For higher accuracy, response factors for known impurities should be determined using reference standards.
Visualizing the qNMR Workflow
Caption: A streamlined workflow for purity determination by qNMR.
The Self-Validating Nature of the qNMR Protocol
The trustworthiness of this qNMR protocol is embedded in its design. The use of a certified internal standard provides a direct link to the International System of Units (SI), lending metrological traceability to the measurement.[7] The requirement for a long relaxation delay ensures that the signal intensities are truly proportional to the number of nuclei, a fundamental prerequisite for accurate quantification.[10] Furthermore, the high-resolution nature of the NMR spectrum can often allow for the identification and even quantification of impurities, providing a more complete purity profile than chromatographic methods that may not detect non-chromophoric or non-volatile impurities. The validation of a qNMR method should follow the principles outlined in the International Council for Harmonisation (ICH) guidelines, demonstrating its accuracy, precision, specificity, linearity, and range.[12][13]
Conclusion: A Synergistic Approach to Purity Validation
While HPLC and GC are invaluable tools for purity analysis, particularly for detecting trace impurities and for high-throughput screening, qNMR offers a distinct and powerful advantage as a primary, non-destructive method for absolute quantification.[1] For the definitive purity validation of N-(2-aminoethyl)-2,5-difluorobenzamide, a synergistic approach is recommended. HPLC or GC can be employed to screen for and identify potential impurities, while qNMR provides a highly accurate and precise determination of the absolute purity of the main component. This orthogonal approach, leveraging the strengths of both chromatography and spectroscopy, ensures the highest level of confidence in the quality and integrity of the drug candidate, a critical factor in accelerating the journey from research to clinical application.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
